Sirt2-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H31N3S |
|---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N,N-dimethyl-2-[[2-[(2-phenyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)sulfanyl]ethylamino]methyl]pyridin-4-amine |
InChI |
InChI=1S/C31H31N3S/c1-34(2)28-18-19-33-27(22-28)23-32-20-21-35-31(26-12-4-3-5-13-26)29-14-8-6-10-24(29)16-17-25-11-7-9-15-30(25)31/h3-19,22,32H,20-21,23H2,1-2H3 |
InChI Key |
VYHIGHZHFZXIFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CNCCSC2(C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sirt2-IN-13
This guide provides a detailed overview of the mechanism of action for Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). The information is intended for researchers, scientists, and drug development professionals, offering insights into its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound (also referred to as NH4-13) is a small molecule inhibitor that demonstrates high selectivity for Sirtuin 2 (SIRT2), a member of the NAD⁺-dependent class III histone deacetylase (HDAC) family.[1] SIRT2 is predominantly located in the cytoplasm and is involved in various cellular processes, including the regulation of microtubule dynamics through the deacetylation of α-tubulin, cell cycle control, and metabolic pathways.[2][3][4] Given its role in pathophysiology, particularly in cancer and neurodegenerative diseases, SIRT2 has emerged as a significant therapeutic target.[2][3] this compound serves as a chemical probe to investigate the biological functions of SIRT2 and as a potential starting point for therapeutic development.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of the SIRT2 enzyme.[1] SIRT2 utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cosubstrate to remove acetyl groups from lysine residues on its protein targets.[1] By binding to the enzyme, this compound blocks this catalytic activity.
The most well-characterized downstream effect of SIRT2 inhibition is the increase in the acetylation of α-tubulin at lysine 40 (K40).[1][2] α-tubulin is a major component of microtubules, and its acetylation status is crucial for microtubule stability and function.[3] By preventing deacetylation, this compound leads to hyperacetylation of α-tubulin, which can impact microtubule-dependent processes such as cell migration and division.[1][3]
Cellular studies have confirmed that this compound selectively inhibits SIRT2 without significantly affecting other sirtuin isoforms like SIRT1 and SIRT3.[1] This selectivity is demonstrated by the lack of change in the acetylation levels of known SIRT1 substrates (p53) and SIRT3 substrates (IDH2) in cells treated with this compound.[1]
Quantitative Data: Inhibitory Activity and Selectivity
The potency and selectivity of this compound (NH4-13) were evaluated through in vitro deacetylation assays against SIRT1, SIRT2, and SIRT3. The results demonstrate that the compound is a potent and highly selective inhibitor of SIRT2.
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| This compound (NH4-13) | > 50 | 0.087 | > 50 | > 574-fold | > 574-fold |
| Data sourced from ACS Chemical Biology.[1] |
As shown, this compound inhibits SIRT2 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range (87 nM), while showing no significant inhibition of SIRT1 or SIRT3 even at a high concentration of 50 µM.[1]
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its mechanism of action and confirm its effects in a biological context.
This assay quantitatively measures the enzymatic activity of SIRT2 and the inhibitory effect of compounds like this compound.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue. When deacetylated by SIRT2, the substrate becomes susceptible to cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is directly proportional to SIRT2 activity. Inhibitors will reduce the fluorescent signal.[5]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, pH 7.4), recombinant human SIRT2 enzyme, NAD⁺ solution, fluorogenic substrate, and the inhibitor (this compound) at various concentrations.
-
Reaction Setup: In a 96-well microplate, combine the SIRT2 enzyme, NAD⁺, and varying concentrations of this compound. Allow a brief pre-incubation period.
-
Initiation: Start the reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution, which contains a lysine protease. Incubate for an additional 15-30 minutes.
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
This experiment verifies that this compound engages and inhibits SIRT2 within a cellular environment by measuring the acetylation of its specific substrate, α-tubulin.
Principle: Western blotting is used to detect changes in the post-translational modification of specific proteins. An increase in acetylated α-tubulin levels in cells treated with this compound, without a corresponding change in total α-tubulin, indicates successful target inhibition.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF7 breast cancer cells) to approximately 70-80% confluency.[1] Treat the cells with this compound at various concentrations (e.g., up to 100 µM) for a specified duration (e.g., 6 hours).[1] Include a vehicle control (DMSO).
-
Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (like Trichostatin A and Nicotinamide) to preserve protein modifications.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (Lys40).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in α-tubulin acetylation normalized to the total protein level. To confirm selectivity, parallel blots can be performed for acetylated p53 (SIRT1 substrate) and acetylated IDH2 (SIRT3 substrate).[1]
Conclusion
This compound is a potent and highly selective inhibitor of SIRT2. Its mechanism of action involves the direct suppression of SIRT2's deacetylase activity, leading to the hyperacetylation of its key cytoplasmic substrate, α-tubulin. This activity has been quantified through in vitro enzymatic assays and confirmed in cell-based models, highlighting its utility as a chemical tool for studying SIRT2 biology and as a foundation for developing novel therapeutics targeting SIRT2-mediated pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
The Discovery and Synthesis of a Potent and Selective SIRT2 Inhibitor: A Technical Guide to Sirt2-IN-13 (NH4-13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Sirt2-IN-13, a potent and selective inhibitor of Sirtuin 2 (SIRT2). This document details the core characteristics of the compound, experimental protocols for its characterization, and its place within the broader context of SIRT2-related signaling pathways. For the purpose of this guide, this compound is identified as the compound referred to in the literature as NH4-13 .
Introduction to SIRT2 and Its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it a compelling target for therapeutic intervention.[3][4] The development of selective SIRT2 inhibitors is a key strategy to probe its biological functions and to develop novel therapeutics.
Discovery and Rationale of NH4-13
NH4-13 was developed as a SIRT2-selective inhibitor to delineate the specific roles of SIRT2 from other sirtuin isoforms, particularly SIRT1 and SIRT3.[5][6] It was designed based on a thiomyristoyl lysine scaffold, with modifications aimed at enhancing selectivity.[5] A key structural feature of NH4-13 is the substitution of an amide bond with an ester bond, a minimal change that dramatically shifts the selectivity profile towards SIRT2.[5] This allows for a direct comparison of the biological effects of selective SIRT2 inhibition versus pan-sirtuin inhibition.[5][6]
Quantitative Biological Data
The inhibitory activity and selectivity of NH4-13 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of NH4-13 against Sirtuin Isoforms
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |
| NH4-13 | >50 | 0.087 | >50 |
| NH4-6 (pan-inhibitor) | 3.0 | 0.032 | 2.3 |
Data sourced from ACS Chemical Biology.[5]
Table 2: Cellular Activity of NH4-13
| Assay | Cell Line | Outcome | Reference |
| α-tubulin acetylation | MCF7 | Increased acetylation | [5] |
| IDH2 acetylation (SIRT3 substrate) | MCF7 | No change in acetylation | [5] |
| p53 acetylation (SIRT1 substrate) | MCF7 | No change in acetylation | [5] |
| Cytotoxicity | Cancer cell lines | Milder toxicity than pan-inhibitor | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of NH4-13.
Synthesis of NH4-13
The synthesis of NH4-13 involves a multi-step process starting from commercially available materials. A representative synthetic scheme is outlined below. The detailed step-by-step procedure can be found in the supporting information of the source publication.[5]
Caption: A simplified workflow for the chemical synthesis of NH4-13.
General Protocol:
-
Step 1: Amide Coupling. A protected lysine derivative is coupled with thiomyristic acid.
-
Step 2: Esterification. The carboxylic acid of the modified lysine is esterified.
-
Step 3: Deprotection. Protecting groups are removed to yield the final compound, NH4-13.
In Vitro SIRT2 Deacetylase Activity Assay
This fluorometric assay is used to determine the IC50 value of an inhibitor against SIRT2.
Caption: Workflow for the in vitro SIRT2 deacetylase activity assay.
Protocol:
-
Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in an assay buffer.
-
Add varying concentrations of NH4-13 to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and add a developer solution that specifically recognizes the deacetylated substrate and releases a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Cellular Target Engagement Assay (Western Blot for α-tubulin acetylation)
This assay confirms that the inhibitor engages SIRT2 in a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin.[8]
Caption: Workflow for assessing cellular target engagement via Western Blot.
Protocol:
-
Culture a suitable cell line (e.g., MCF7) to ~70-80% confluency.
-
Treat the cells with varying concentrations of NH4-13 or a vehicle control for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative levels of acetylated α-tubulin.[5]
SIRT2 Signaling Pathways
SIRT2 is involved in a complex network of cellular signaling pathways. Inhibition of SIRT2 with NH4-13 can modulate these pathways, leading to various cellular outcomes.
Caption: Simplified diagram of major signaling pathways modulated by SIRT2.
SIRT2 deacetylates a variety of non-histone proteins, thereby regulating their function. Key substrates include:
-
α-tubulin: Deacetylation of α-tubulin by SIRT2 affects microtubule stability and dynamics, which is crucial for cell division and migration.
-
FOXO1: By deacetylating FOXO1, SIRT2 influences the expression of genes involved in gluconeogenesis and stress resistance.[2]
-
p53: SIRT2 can deacetylate p53, impacting its transcriptional activity and role in apoptosis.
-
NF-κB: Deacetylation of the p65 subunit of NF-κB by SIRT2 can suppress inflammatory responses.
Inhibition of SIRT2 by NH4-13 is expected to increase the acetylation levels of these substrates, thereby modulating the downstream cellular processes.
Conclusion
NH4-13 (this compound) represents a valuable chemical probe for the study of SIRT2 biology. Its high potency and selectivity allow for the precise dissection of SIRT2-specific functions in complex biological systems. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize NH4-13 or similar SIRT2 inhibitors in their studies. Further investigation into the therapeutic potential of selective SIRT2 inhibition is warranted in various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead-Structure-Based Rigidization Approach to Optimize SirReal-Type Sirt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sirt2-IN-13: A Potent and Selective Sirtuin 2 Inhibitor
DISCLAIMER: The designation "Sirt2-IN-13" is not a standard nomenclature found in the scientific literature. This guide provides a comprehensive overview of a potent and selective SIRT2 inhibitor referred to as Compound 13 in a key study, which is a likely candidate for the intended query. For completeness, comparative data for another significant SIRT2 inhibitor, NH4-13 , is also included where relevant.
Executive Summary
Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] The development of potent and selective SIRT2 inhibitors is crucial for dissecting its complex cellular functions and for advancing novel therapeutic strategies. This technical guide provides a detailed examination of a prominent mechanism-based SIRT2 inhibitor, herein referred to as Compound 13, covering its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its characterization and diagrams of relevant signaling pathways are also presented to support researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Compound 13 is a myristoyl thiourea-based inhibitor designed to be a mechanism-based inhibitor of SIRT2.[1][2] Its structural details and physicochemical properties are summarized below.
Chemical Structure
The precise chemical structure for Compound 13 is not explicitly provided in the search results with a standard IUPAC name or SMILES string. However, it is described as a myristoyl thiourea inhibitor.[3] A representative structure for a similar class of inhibitors can be inferred from the literature.
For the purpose of providing a more complete profile, the properties of the well-characterized SIRT2 inhibitor AGK2 are also provided for comparison.
| Property | Compound 13 (Myristoyl Thiourea-based) | AGK2 (for comparison) |
| IUPAC Name | Not Available | 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide |
| Canonical SMILES | Not Available | Clc1c(cc(cc1)Cl)c2[o]c(cc2)\C=C(\C(=O)Nc3c4c(nccc4)ccc3)/C#N |
| Molecular Formula | Not Available | C₂₃H₁₃Cl₂N₃O₂[4] |
| Molecular Weight | Not Available | 434.27 g/mol [4] |
| Solubility | Water-soluble[1] | DMSO: 2.5 mg/mL |
Biological Activity and Selectivity
Compound 13 has been characterized as a potent inhibitor of SIRT2. Its inhibitory activity against SIRT2 and other sirtuin isoforms highlights its selectivity.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values demonstrate the potency and selectivity of Compound 13 and the comparative compound NH4-13.
| Compound | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | SIRT5 (IC50) | SIRT6 (IC50) | Reference |
| Compound 13 | - | Potent | - | - | - | [1] |
| NH4-13 | > 50 µM | 0.087 µM | > 50 µM | > 83 µM | > 83 µM | [5] |
Note: Specific IC50 values for Compound 13 against various sirtuins are not detailed in the provided search results, but it is described as a potent and selective SIRT2 inhibitor.
Mechanism of Action
Compound 13 is a mechanism-based inhibitor of SIRT2.[1] This class of inhibitors typically mimics the enzyme's natural substrate and, upon catalytic processing, forms a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition. The thiourea moiety in Compound 13 is likely crucial for this mechanism, interacting with the NAD+ cofactor within the SIRT2 active site.[6]
The interaction of Compound 13 with SIRT2 has been structurally elucidated through X-ray crystallography (PDB: 7BOS), revealing that the inhibitor binds in the substrate-binding pocket.[3][7] The binding of these types of inhibitors can induce a conformational change in the enzyme, creating a "selectivity pocket" that is not present in other sirtuin isoforms, which contributes to their specificity for SIRT2.[6]
Signaling Pathways
SIRT2 is involved in a multitude of cellular processes, and its inhibition by compounds like Compound 13 can modulate several key signaling pathways.[8]
Tubulin Acetylation and Microtubule Dynamics
One of the primary cytosolic substrates of SIRT2 is α-tubulin.[1] SIRT2 deacetylates α-tubulin at lysine 40, a modification that influences microtubule stability and dynamics. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect cell migration, proliferation, and morphology.[1]
Caption: SIRT2 Inhibition and Tubulin Acetylation Pathway.
Regulation of Transcription Factors
SIRT2 can translocate to the nucleus and deacetylate various transcription factors, thereby influencing gene expression. For example, SIRT2 has been shown to deacetylate FOXO transcription factors, which are involved in stress resistance, metabolism, and apoptosis.[8] By inhibiting SIRT2, the acetylation status and activity of these transcription factors can be altered, leading to downstream changes in gene expression.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. SIRT2 Inhibitor, AGK2 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-13: A Technical Guide to its In Vitro Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). This document details the quantitative inhibitory data, a comprehensive experimental protocol for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows. For the purpose of this guide, data for the structurally analogous and well-characterized compound NH4-13 is presented as a surrogate for this compound.
Core Data Presentation: In Vitro Enzymatic Inhibition
This compound, represented here by NH4-13, demonstrates potent and selective inhibition of SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| NH4-13 | >50 | 0.087 | >50 | >575-fold | >575-fold |
Data sourced from "Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors" (ACS Chemical Biology, 2021).
Experimental Protocol: In Vitro Sirtuin Deacetylase Activity Assay
The following protocol is a standard method for determining the in vitro enzymatic activity of sirtuins and the inhibitory potential of compounds like this compound. This method utilizes a fluorogenic peptide substrate.
Materials and Reagents:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluor de Lys (FdL)-SIRT2 substrate (e.g., from Enzo Life Sciences)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (or test compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for control wells)
-
NAD+ solution (final concentration typically 1 mM)
-
Fluor de Lys-SIRT2 substrate (final concentration typically 100 µM)
-
-
Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 45 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: SIRT2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro SIRT2 enzymatic assay.
Sirt2-IN-13 (NH4-13): A Technical Guide to its Effect on SIRT2 Deacetylase Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sirt2-IN-13 (also referred to as NH4-13), a selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts targeting SIRT2.
Core Concepts: SIRT2 and its Inhibition
SIRT2 is a member of the sirtuin family of NAD+-dependent protein lysine deacylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in a variety of cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and gene expression.[2] It deacetylates a range of non-histone proteins, with α-tubulin being a key substrate.[3] Dysregulation of SIRT2 activity has been implicated in the pathogenesis of cancer and neurodegenerative diseases, making it a compelling therapeutic target.[1][4]
This compound (NH4-13) has emerged as a potent and selective small molecule inhibitor of SIRT2. Its selectivity is a key advantage, allowing for the specific interrogation of SIRT2 function without significantly affecting other sirtuin isoforms like SIRT1 and SIRT3.[5]
Quantitative Data: Inhibitor Specificity and Potency
The inhibitory activity of this compound (NH4-13) and related compounds has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the selectivity of NH4-13 for SIRT2.
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |
| NH4-13 | > 50 | 0.087 | > 50 |
| NH4-6 | 3.0 | 0.032 | 2.3 |
| TM | Not Reported | Not Reported | Not Reported |
Table 1: In vitro inhibitory activity of selected compounds against SIRT1, SIRT2, and SIRT3 deacetylase activity. Data extracted from in vitro assays.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used to characterize the effects of this compound (NH4-13).
In Vitro Deacetylase Assay
This protocol is used to determine the IC50 values of inhibitors against sirtuin enzymes.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
This compound (NH4-13) and other test compounds
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound (NH4-13) and other inhibitors in the assay buffer.
-
In a 384-well plate, add the sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+.
-
Add the various concentrations of the inhibitors to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the enzymatic reaction and add the developer solution.
-
Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular SIRT2 Inhibition Assay (Immunoblotting)
This protocol assesses the ability of an inhibitor to increase the acetylation of a known SIRT2 substrate, such as α-tubulin, within cells.
Materials:
-
Cell line (e.g., MCF7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound (NH4-13)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (NH4-13) for a specified duration (e.g., 6 hours).[5]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.[5]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the inhibitor's effect.
Caption: SIRT2 deacetylates α-tubulin, leading to microtubule destabilization. This compound inhibits this process.
Caption: Workflow for assessing cellular SIRT2 inhibition by immunoblotting for acetylated α-tubulin.
Conclusion
This compound (NH4-13) is a valuable chemical probe for studying the biological functions of SIRT2. Its high selectivity allows for the precise dissection of SIRT2-mediated pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to further investigate the therapeutic potential of targeting SIRT2 in various diseases. Future studies may focus on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs.
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-13: A Technical Guide to Cellular Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular permeability and uptake of Sirt2-IN-13, a selective inhibitor of Sirtuin 2 (SIRT2). Understanding the cellular disposition of this compound is critical for interpreting its biological activity and for its further development as a potential therapeutic agent. This document summarizes available data, presents detailed experimental protocols for assessing cell permeability and uptake, and visualizes key signaling pathways and experimental workflows.
Quantitative Data Summary
While specific quantitative permeability coefficients for this compound (also referred to as NH4-13 in some literature) are not publicly available, existing studies provide qualitative assessments and cellular activity data that infer its ability to enter cells and engage its target.
Table 1: Cellular Permeability and Activity of this compound (NH4-13)
| Parameter | Observation | Concentration | Cell Lines | Citation |
| Cellular Permeability | Described as "low permeability." Weaker SIRT2 inhibition at lower concentrations is attributed to this characteristic. | 10 and 25 µM | Not specified | [1] |
| Cellular SIRT2 Inhibition | Increased α-tubulin acetylation, a direct marker of SIRT2 inhibition, was observed at higher concentrations. | 50 µM | MDA-MB-231 | [1] |
| Cellular Selectivity | Selectively inhibits SIRT2 in cells, as demonstrated by the lack of effect on SIRT1 (p53 acetylation) and SIRT3 (IDH2 acetylation) substrates. | Up to 100 µM | MDA-MB-231 | [1] |
| Cytotoxicity | Exhibited weaker cytotoxicity compared to a pan-sirtuin inhibitor (NH4-6). Significant cytotoxicity was observed at high concentrations in a SIRT2-dependent manner. | 50 and 100 µM | MCF7, MDA-MB-231, HCT-116, SW948, SIRT2 WT/KO MEFs | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the cellular permeability and uptake of small molecules like this compound are crucial for reproducible research. Below are representative protocols that can be adapted for this purpose.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).
Materials:
-
Caco-2 cells (passage number 20-50)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
This compound
-
Control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values > 200 Ω·cm².
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add HBSS containing this compound (at a relevant concentration, e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replenish the basolateral chamber with fresh HBSS after each sampling.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as in step 3, but add the compound to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Cellular Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of this compound.
Objective: To measure the amount of this compound that accumulates within cells over time.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Complete growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
This compound
-
LC-MS/MS system for quantification
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and reach near-confluency.
-
Compound Incubation:
-
Remove the growth medium and wash the cells with pre-warmed PBS.
-
Add fresh medium containing this compound at the desired concentration.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
To distinguish between passive diffusion and active transport, a parallel experiment can be run at 4°C.
-
-
Cell Lysis:
-
At each time point, rapidly aspirate the medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular compound.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Sample Preparation and Analysis:
-
Collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay for normalization.
-
Analyze the concentration of this compound in the lysates using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound (e.g., in pmol/mg of protein) at each time point.
-
Plot the intracellular concentration versus time to determine the uptake kinetics.
-
Visualizations
Signaling Pathway
The primary intracellular target of SIRT2 is α-tubulin. Inhibition of SIRT2's deacetylase activity leads to an increase in the acetylation of α-tubulin, which can affect microtubule dynamics and stability.
Caption: SIRT2 deacetylates α-tubulin; this compound inhibits this process.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cellular permeability of a test compound like this compound using the Caco-2 assay.
Caption: Workflow for determining compound permeability with Caco-2 cells.
References
Sirt2-IN-13 and its Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a significant therapeutic target in the context of age-related neurodegenerative diseases. Predominantly localized in the cytoplasm and highly expressed in the brain, SIRT2 is implicated in a variety of cellular processes including microtubule dynamics, oxidative stress, and neuroinflammation. Its role, however, is complex, with evidence suggesting both neuroprotective and neurotoxic functions depending on the specific pathological context. This technical guide provides an in-depth overview of the role of SIRT2 inhibition, with a focus on the inhibitor Sirt2-IN-13 and related compounds, in preclinical models of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. We present a compilation of quantitative data from key studies, detailed experimental methodologies, and a visual representation of the core signaling pathways modulated by SIRT2 inhibition.
Introduction to SIRT2 in Neurodegeneration
Sirtuin 2 is a member of the sirtuin family of proteins, which are Class III histone deacetylases. Unlike other histone deacetylases, sirtuins utilize NAD+ as a cofactor for their enzymatic activity. In the central nervous system, SIRT2's primary substrate is α-tubulin, and its deacetylase activity is linked to the regulation of microtubule stability.[1] Dysregulation of microtubule dynamics is a common pathological feature in several neurodegenerative diseases.
The role of SIRT2 in neurodegeneration is multifaceted. Inhibition of SIRT2 has been shown to be protective in models of Parkinson's disease by rescuing α-synuclein toxicity.[2][3][4] In cellular models, pharmacological inhibition of SIRT2 leads to fewer and larger α-synuclein inclusions, a morphological change associated with protective effects.[3][4] Conversely, some studies suggest that SIRT2 can have a protective role against oxidative stress by deacetylating and activating the transcription factor FOXO3a, which in turn upregulates antioxidant enzymes like manganese superoxide dismutase (MnSOD).[5][6] This dual role underscores the importance of understanding the specific cellular context and the molecular pathways involved.
Quantitative Data on Sirt2 Inhibition in Neurodegenerative Models
The following tables summarize the available quantitative data from studies investigating the effects of SIRT2 inhibitors in various neurodegenerative disease models. Due to the limited specific data on "this compound" in the public domain, data for other well-characterized SIRT2 inhibitors like AK-7 and AGK2 are also included to provide a broader context for the therapeutic potential of SIRT2 inhibition.
| Inhibitor | Model System | Outcome Measure | Result | Reference |
| AK-7 | In vitro (SIRT2 deacetylase assay) | IC50 | ~5 µM (at 80 µM α-tubulin/1 mM NAD+) | [7] |
| AK-7 | MPTP Mouse Model of Parkinson's Disease | Striatal Dopamine Levels | Significant protection against MPTP-induced dopamine depletion with 30 mg/kg i.p. administration. | [7][8] |
| AK-7 | Huntington's Disease Mouse Models | Motor Function & Survival | Improved motor function, extended survival, and reduced brain atrophy. | [8][9] |
| AGK2 | α-synuclein cellular model | α-synuclein-mediated toxicity | Dose-dependent reduction in toxicity. | [10] |
| 33i (SIRT2 inhibitor) | APP/PS1 Mouse Model of Alzheimer's Disease | Cognitive Function | Improved cognitive function and long-term potentiation. | [11][12] |
| 33i (SIRT2 inhibitor) | APP/PS1 Mouse Model of Alzheimer's Disease | Amyloid Pathology | Reduction in amyloid pathology and neuroinflammation. | [11][12] |
Table 1: In Vitro and In Vivo Efficacy of SIRT2 Inhibitors
| Pathway Component | Effect of SIRT2 Inhibition | Cell/Model System | Quantitative Change | Reference |
| p-AKT | Downregulation | Ischemic Stroke Model (in vivo) | Significant reduction in the infarct tissue. | [13] |
| p-ERK | Downregulation | Multiple Myeloma Cells (in vitro) | Reduced levels after SIRT2 knockdown. | [1][14] |
| p-JNK | Downregulation | Ischemic Stroke Model (in vitro/in vivo) | Marked reduction in activity. | [13] |
| FOXO3a acetylation | Increased | Ischemic Stroke Model (in vivo) | Increased acetylation levels in the infarct tissue. | [13] |
Table 2: Quantitative Effects of SIRT2 Inhibition on Signaling Pathways
Experimental Protocols
In Vitro SIRT2 Deacetylase Activity Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds on SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 inhibitor (e.g., this compound)
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the SIRT2 inhibitor in the assay buffer.
-
In a 384-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the different concentrations of the SIRT2 inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vivo Administration of a SIRT2 Inhibitor in a Parkinson's Disease Mouse Model
This protocol is based on studies using the SIRT2 inhibitor AK-7 in the MPTP mouse model of Parkinson's disease.[3][7] It can serve as a template for designing in vivo studies with this compound, with necessary adjustments for the specific compound's properties.
Animal Model:
-
Male C57BL/6 mice.
Reagents:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), dissolved in saline.
-
SIRT2 inhibitor (e.g., AK-7), formulated for intraperitoneal (i.p.) injection (e.g., dissolved in DMSO and then diluted in saline).
Procedure (Sub-acute MPTP regimen):
-
Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 4 consecutive days.
-
Administer the SIRT2 inhibitor (e.g., 10 or 20 mg/kg, i.p.) 10 minutes before and 50 minutes after each MPTP injection.
-
A control group should receive vehicle injections instead of the SIRT2 inhibitor.
-
Monitor the animals for behavioral changes (e.g., using a beam test) 3 days after the last MPTP injection.
-
Sacrifice the animals 5 days after the last injection.
-
Dissect the striatum and substantia nigra for neurochemical analysis (e.g., HPLC for dopamine and its metabolites) and immunohistochemistry (e.g., for tyrosine hydroxylase-positive neurons).
Signaling Pathways and Visualizations
SIRT2 inhibition exerts its neuroprotective effects through the modulation of key signaling pathways, primarily the AKT/FOXO3a and MAPK pathways.
The AKT/FOXO3a Signaling Pathway
SIRT2 can deacetylate and activate the transcription factor FOXO3a.[15] Activated FOXO3a can translocate to the nucleus and promote the expression of pro-apoptotic genes. Inhibition of SIRT2 leads to the hyperacetylation of FOXO3a, preventing its nuclear translocation and subsequent pro-apoptotic signaling.[15] The PI3K/AKT pathway is a major upstream regulator of FOXO3a, and SIRT2 has been shown to interact with and regulate AKT activity.[4][16][17]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular processes implicated in neurodegeneration. Studies have shown that inhibition of SIRT2 can lead to the downregulation of the phosphorylation and activation of key MAPK members like ERK and JNK.[2][13][18] This suggests that SIRT2 may act as a positive regulator of the MAPK pathway, and its inhibition can mitigate the pro-inflammatory and pro-apoptotic signals mediated by these kinases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 8. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sirtuin 2 inhibitor AK-7 is neuroprotective in Huntington's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sirt2 Deacetylase Is a Novel AKT Binding Partner Critical for AKT Activation by Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Sirt2-IN-13: A Deep Dive into its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the SIRT2 inhibitor, Sirt2-IN-13 (also referred to as NH4-13 in some literature), highlighting its potential as a targeted therapeutic agent in cancer. Sirtuin 2 (SIRT2), a predominantly cytosolic NAD+-dependent deacetylase, has emerged as a compelling target in oncology due to its multifaceted roles in cell cycle regulation, genomic stability, and metabolism. While the function of SIRT2 in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic roles depending on the context, pharmacological inhibition of its activity has demonstrated broad anticancer effects.[1][2][3] This document collates the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The efficacy of this compound and other relevant SIRT2 inhibitors has been quantified across various preclinical studies. The following tables summarize the key in vitro and in vivo data to facilitate a comparative analysis of their anticancer properties.
Table 1: In Vitro Inhibitory Activity of Sirtuin Inhibitors
| Compound | Target(s) | IC50 (µM) vs SIRT1 | IC50 (µM) vs SIRT2 | IC50 (µM) vs SIRT3 | Reference |
| NH4-13 (this compound) | SIRT2-selective | > 50 | 0.087 | > 50 | [4] |
| NH4-6 | Pan-SIRT1-3 | 3.0 | 0.032 | 2.3 | [4] |
| TM (Thiomyristoyl lysine) | SIRT2-specific | 98 | 0.028 | > 200 | [5] |
| AEM2 | SIRT2-selective | > 20 | 3.8 | > 20 | [6] |
Table 2: In Vitro Cytotoxicity of Sirtuin Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TM | NCI-60 Panel | Various | Broad activity | [5] |
| AEM1 | A549 | Non-small cell lung cancer | 18.5 | [6] |
| AEM2 | A549 | Non-small cell lung cancer | 3.8 | [6] |
Note: Specific IC50 values for this compound (NH4-13) across a panel of cancer cell lines were not explicitly detailed in the provided search results, but its cytotoxic effects were compared to NH4-6, with NH4-6 showing stronger cytotoxicity in cell lines.[4]
Table 3: In Vivo Efficacy of Sirtuin Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| NH4-13 (this compound) | MDA-MB-231 Xenograft | 15 mg/kg and 50 mg/kg, i.p. | Impaired tumor growth | [4] |
| NH4-6 | MDA-MB-231 Xenograft | 15 mg/kg, i.p. | Impaired tumor growth, but with toxicity | [4] |
| TM | MDA-MB-231 Xenograft | 1.5 mg in 50 µL DMSO, daily, i.p. or i.t. | Significant decrease in tumor size | [5] |
Core Mechanism of Action: SIRT2 Inhibition and c-Myc Degradation
The primary mechanism through which this compound and other potent SIRT2 inhibitors exert their anticancer effects is by promoting the degradation of the oncoprotein c-Myc.[5][7] SIRT2 is known to deacetylate α-tubulin, a key component of microtubules.[8] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin. While the precise molecular link between tubulin acetylation and c-Myc stability is an area of active investigation, it is proposed that alterations in microtubule dynamics and related cellular trafficking pathways influence the ubiquitination and subsequent proteasomal degradation of c-Myc.[5][7] Specifically, SIRT2 inhibition has been suggested to promote the expression of NEDD4, an E3 ubiquitin ligase that targets c-Myc for degradation.[7]
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound and related compounds.
In Vitro SIRT2 Deacetylase Assay
This assay quantifies the enzymatic activity of SIRT2 and its inhibition by test compounds.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on histone H3, H4, or p53 sequences)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MgCl2)
-
SIRT2 inhibitor (e.g., this compound)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release a fluorescent signal)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the SIRT2 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.
-
Add the SIRT2 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction to occur.
-
Stop the reaction and initiate signal development by adding the developer solution to each well.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.[9][10][11]
Western Blotting for Acetyl-α-Tubulin
This method is used to assess the intracellular activity of SIRT2 inhibitors by measuring the acetylation status of its substrate, α-tubulin.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
SIRT2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the SIRT2 inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.[12][13]
In Vivo c-Myc Ubiquitination Assay
This assay determines if the degradation of c-Myc is mediated by the ubiquitin-proteasome system following SIRT2 inhibition.
Materials:
-
Cancer cell lines (e.g., HeLa or a relevant cancer cell line)
-
Plasmids encoding His-tagged ubiquitin and HA-tagged c-Myc
-
Transfection reagent
-
SIRT2 inhibitor
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (denaturing, e.g., containing SDS)
-
Immunoprecipitation antibodies (e.g., anti-HA)
-
Protein A/G beads
-
Western blotting reagents
Procedure:
-
Co-transfect cells with plasmids for His-ubiquitin and HA-c-Myc.
-
Treat the transfected cells with the SIRT2 inhibitor. In the final hours of treatment, add a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate HA-c-Myc from the cell lysates.
-
Elute the immunoprecipitated proteins and analyze by western blotting using an anti-His antibody to detect ubiquitinated c-Myc.[14][15][16][17]
Experimental Workflow Diagram
References
- 1. The Dual Role of Sirtuins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 4. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deacetylation Assays to Unravel the Interplay between Sirtuins (SIRT2) and Specific Protein-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 11. SIRT2 (Sirtuin2) Fluorogenic Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. protocols.io [protocols.io]
- 14. Ubiquitination assay [bio-protocol.org]
- 15. In vitro ubiquitination assay [bio-protocol.org]
- 16. Domain-specific c-Myc ubiquitylation controls c-Myc transcriptional and apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Sirt2-IN-13 for Cell Culture Experiments
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) as a cofactor.[1][2] Primarily located in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating a wide range of protein substrates.[3][4] The most well-characterized substrate of SIRT2 is α-tubulin, where it removes the acetyl group from the lysine-40 residue (K40).[3][4] This deacetylation activity implicates SIRT2 in the regulation of microtubule dynamics, cell cycle progression (specifically mitosis), cell migration, and genomic stability.[2][5][6]
Sirt2-IN-13 (also referred to as NH4-13 in some literature) is a selective inhibitor of SIRT2.[1] Its mechanism of action involves the direct suppression of SIRT2's deacetylase activity. By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This modification can stabilize microtubules and affect downstream cellular functions.[5] Due to its roles in cell division and proliferation, SIRT2 has emerged as a potential therapeutic target in cancer and neurodegenerative diseases, making selective inhibitors like this compound valuable tools for research and drug development.[4][7]
Experimental use of this compound in cell culture typically involves treating cells with the compound and subsequently measuring the acetylation status of α-tubulin as a direct indicator of target engagement and inhibition.[1] Further downstream analyses can include assessing effects on cell viability, cell cycle progression, and migratory potential.
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. SIRT2 deacetylates α-tubulin, a process that is blocked by the inhibitor, leading to an accumulation of acetylated α-tubulin and subsequent effects on microtubule-dependent cellular processes.
Caption: Mechanism of this compound action on α-tubulin acetylation.
Quantitative Data Summary
This table summarizes the experimental parameters for this compound (NH4-13) based on published data.
| Parameter | Value | Cell Line | Notes | Reference |
| Compound Name | This compound (NH4-13) | - | A selective SIRT2 inhibitor. | [1] |
| Target | SIRT2 | - | Selectively inhibits SIRT2 over SIRT1 and SIRT3. | [1] |
| Effective Concentration | 100 µM | MCF7 | Concentration used to demonstrate selective SIRT2 inhibition. | [1] |
| Incubation Time | 6 hours | MCF7 | Duration of treatment to observe effects on substrate acetylation. | [1] |
| Primary Readout | Increased Acetylation of α-tubulin | MCF7 | Indicates successful SIRT2 inhibition in cells. | [1] |
| Vehicle Control | DMSO | - | This compound is typically dissolved in DMSO. | [6] |
Experimental Protocols
The following protocols provide a framework for using this compound to study SIRT2 function in a cell culture setting. The primary method for validating its effect is to measure the acetylation of its key substrate, α-tubulin, via Western Blot.
General Experimental Workflow
The workflow for a typical experiment involving this compound treatment and analysis is outlined below.
Caption: Standard workflow for this compound cell treatment and analysis.
Protocol 1: Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Mammalian cell line (e.g., MCF7, U2OS, HEK293T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed complete culture medium to achieve the desired final concentration (e.g., 100 µM).[1] Prepare a vehicle control solution containing the same final concentration of DMSO as the treatment group.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator and treat for the desired duration (e.g., 6 hours).[1]
-
Harvesting: After incubation, proceed immediately to cell lysis for protein extraction (Protocol 2) or other downstream analyses.
Protocol 2: Western Blot for α-tubulin Acetylation
This protocol is used to confirm the inhibitory activity of this compound by detecting changes in α-tubulin acetylation.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetyl-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add an appropriate volume of supplemented RIPA buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the prepared samples onto an SDS-PAGE gel and separate the proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-tubulin and anti-α-tubulin, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. The inhibitory effect of this compound is confirmed by an increased ratio of acetyl-α-tubulin to total α-tubulin in the treated samples compared to the vehicle control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt2-IN-13 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, is a predominantly cytosolic protein implicated in a diverse range of cellular processes.[1] Its roles in cell cycle regulation, metabolic homeostasis, inflammation, and autophagy have positioned it as a compelling therapeutic target for various pathologies, including cancer and neurodegenerative diseases.[2][3] Sirt2-IN-13 (also referred to as NH4-13 in some literature) is a selective inhibitor of SIRT2, demonstrating efficacy in preclinical mouse models.[4] These application notes provide a comprehensive overview of the in vivo use of this compound in mice, including recommended dosages, experimental protocols, and insights into its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound (NH4-13) used in in vivo mouse studies.
| Mouse Model | Dosage | Administration Route | Frequency | Application | Reference |
| NSG Mice (Tumor Xenograft) | 15 mg/kg | Intraperitoneal (i.p.) | Every other day | Anticancer Efficacy | [4] |
| NSG Mice (Tumor Xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Every other day | Anticancer Efficacy (Dose-dependency) | [4] |
Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibition by compounds like this compound can impact multiple downstream signaling pathways. The following diagram illustrates key pathways involved in the therapeutic effects of SIRT2 inhibition in the contexts of cancer and neurodegeneration.
Caption: Key signaling pathways modulated by SIRT2 and its inhibition.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Xenograft Model of Cancer
This protocol is adapted from studies evaluating the anticancer efficacy of SIRT2 inhibitors in vivo.[4]
1. Materials:
-
This compound (NH4-13)
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Cancer cell line of interest (e.g., breast cancer, pancreatic cancer)
-
Immunocompromised mice (e.g., NSG or nude mice), 6-8 weeks old
-
Matrigel (or other appropriate extracellular matrix)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
2. Experimental Workflow:
Caption: Workflow for in vivo xenograft studies with this compound.
3. Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dosage (e.g., 15 or 50 mg/kg).[4]
-
Administer the vehicle solution to the control group.
-
Injections are typically performed every other day.
-
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the treatment period to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight and volume can be recorded. Further analysis such as Western blotting for SIRT2 target acetylation (e.g., α-tubulin), immunohistochemistry, or pharmacokinetic analysis can be performed.
Protocol 2: General Protocol for In Vivo Administration and Safety Assessment
This protocol provides a general framework for administering this compound and assessing its potential toxicity.
1. Materials:
-
This compound
-
Appropriate vehicle
-
Mouse strain relevant to the disease model
-
Standard animal housing and monitoring equipment
-
Blood collection supplies (for toxicology)
-
Tissue collection and preservation reagents
2. Procedure:
-
Dose Formulation: Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., i.p., oral gavage). Ensure the final concentration allows for the desired dosage in a reasonable injection volume (typically 5-10 mL/kg for mice).
-
Administration: Administer this compound to the treatment group and vehicle to the control group according to the planned dosing schedule.
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Pharmacokinetic Analysis (Optional): At various time points after administration, collect blood samples to determine the plasma concentration of this compound over time. This can help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement Biomarkers: To confirm that this compound is hitting its target, tissues of interest can be collected at the end of the study. Western blot analysis can be performed to assess the acetylation status of known SIRT2 substrates, such as α-tubulin. An increase in acetylated α-tubulin would indicate successful SIRT2 inhibition.
-
Toxicology Assessment (Optional): At the study endpoint, blood can be collected for complete blood count (CBC) and serum chemistry analysis to assess for any organ toxicity. Major organs can also be collected for histopathological examination.
Concluding Remarks
This compound is a valuable tool for investigating the therapeutic potential of SIRT2 inhibition in various disease models. The provided protocols and data serve as a starting point for designing robust in vivo studies. Researchers should optimize dosages and treatment schedules based on the specific mouse model and experimental objectives. Careful monitoring for both efficacy and potential toxicity is crucial for the successful application of this compound in preclinical research.
References
Application Notes and Protocols for Sirt2-IN-13 Administration in Animal Models
Disclaimer: No specific in vivo administration data for a compound explicitly named "Sirt2-IN-13" has been found in the public domain. The following application notes and protocols have been developed based on published data for the structurally related and similarly named selective SIRT2 inhibitor, NH4-13 , and other well-characterized selective SIRT2 inhibitors such as TM (Thiomyristoyl lysine) and SirReal2 . Researchers should use this information as a guideline and perform dose-response and toxicity studies for their specific animal model and research question.
Introduction to this compound and its Analogs
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that is predominantly localized in the cytoplasm. It plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis. The dysregulation of SIRT2 has been implicated in several cancers, making it an attractive target for therapeutic intervention. Selective SIRT2 inhibitors are valuable tools for investigating the biological functions of SIRT2 and for preclinical assessment of its therapeutic potential.
This document provides detailed information on the administration of SIRT2 inhibitors in animal models, with a focus on cancer research, based on available data for NH4-13 and other selective inhibitors.
Quantitative Data Summary
The following table summarizes the in vivo administration parameters for NH4-13 and other relevant selective SIRT2 inhibitors based on published studies. This data can serve as a starting point for designing in vivo experiments with this compound or similar compounds.
| Compound Name | Animal Model | Cancer/Disease Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| NH4-13 | Mouse (NSG) | Colorectal Cancer (HCT-116 xenograft) | Not specified, likely Intraperitoneal | 30 mg/kg | Not specified | Not specified | [1] |
| TM (Thiomyristoyl lysine) | Mouse (immunocompromised) | Breast Cancer (MDA-MB-231 xenograft) | Intraperitoneal (i.p.) | 1.5 mg in 50 µL | DMSO | Daily | [2] |
| SirReal2 | Mouse (nude) | Acute Myeloid Leukemia (xenograft) | Intraperitoneal (i.p.) | 4 mg/kg | Not specified | Every 3 days | [3] |
| AGK2 | Mouse (C57BL/6J) | Sepsis (CLP model) | Intraperitoneal (i.p.) | 82 mg/kg | DMSO | 2 hours prior to CLP | [4] |
Experimental Protocols
Protocol for Intraperitoneal Administration of a SIRT2 Inhibitor in a Mouse Xenograft Model
This protocol is a representative example for evaluating the anti-tumor efficacy of a selective SIRT2 inhibitor, based on methods used for compounds like TM and SirReal2.
3.1.1. Materials:
-
SIRT2 inhibitor (e.g., this compound analog)
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
-
Sterile 1 mL syringes with 27-gauge needles
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Human cancer cells for xenograft establishment (e.g., HCT-116, MDA-MB-231)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments (for cell implantation)
3.1.2. Procedure:
-
Preparation of Dosing Solution:
-
Important: The solubility of the specific SIRT2 inhibitor should be determined empirically. The following is a common vehicle formulation for hydrophobic compounds.
-
To prepare a vehicle of 10% DMSO, 5% Tween 80, and 85% PBS:
-
In a sterile tube, dissolve the required amount of the SIRT2 inhibitor in DMSO to create a stock solution.
-
Add Tween 80 to the DMSO/inhibitor mixture and vortex thoroughly.
-
Slowly add sterile PBS to the desired final volume while vortexing to prevent precipitation.
-
-
Prepare the dosing solution fresh daily or assess its stability if stored.
-
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the SIRT2 inhibitor solution via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
The control group should receive an equal volume of the vehicle.
-
Follow the dosing frequency as determined by preliminary studies or based on available data (e.g., daily or every 3 days).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting for target engagement).
-
Visualizations
Signaling Pathway Diagram
Caption: SIRT2 signaling pathways implicated in cancer.
Experimental Workflow Diagram
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AGK2 | Sirtuin 2 inhibitor | CAS 304896-28-4 | cell-permeable epigenetic modifier | Buy AGK-2 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Sirt2-IN-13 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Sirt2-IN-13, a potent and selective inhibitor of Sirtuin 2 (SIRT2), in high-throughput screening (HTS) assays. The following sections detail the underlying biological principles, quantitative data for comparative analysis, step-by-step experimental procedures, and visual diagrams of the key pathways and workflows.
Introduction to SIRT2 as a Therapeutic Target
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[2][3] Its involvement in the deacetylation of key substrates such as α-tubulin and its implications in the pathophysiology of neurodegenerative diseases, cancer, and metabolic disorders have positioned SIRT2 as a compelling target for therapeutic intervention.[3][4] The development of selective SIRT2 inhibitors is a critical step in exploring its therapeutic potential.
This compound has emerged as a valuable tool compound for investigating the biological functions of SIRT2. High-throughput screening assays are essential for the discovery and characterization of novel SIRT2 modulators, and this document provides the necessary framework for employing this compound in such campaigns.
Quantitative Data Summary
The potency of a novel SIRT2 inhibitor can be benchmarked against known compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported SIRT2 inhibitors.
| Compound | IC50 (µM) vs SIRT1 | IC50 (µM) vs SIRT2 | IC50 (µM) vs SIRT3 | Assay Conditions | Reference |
| NH4-13 | > 50 | 0.087 | > 50 | In vitro deacetylation assay | [5] |
| NH4-6 | 3.0 | 0.032 | 2.3 | In vitro deacetylation assay | [5] |
| AGK2 | - | 20.02 | - | In vitro fluorescence-based assay | [6] |
| SirReal2 | - | 0.96 | - | In vitro fluorescence-based assay | [6] |
| Ascorbyl Palmitate | Inhibits | 7 (deacetylase) / 37 (demyristoylase) | - | Homogeneous time-resolved fluorescence (HTRF) binding assay | [7][8] |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening Assay for SIRT2 Inhibitors
This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS to identify and characterize inhibitors of SIRT2, such as this compound. The assay is based on the principle that active SIRT2 deacetylates a fluorogenic peptide substrate, which is then cleaved by a developer enzyme to release a fluorescent signal.[1][9] Inhibitors of SIRT2 will prevent this deacetylation, leading to a decrease in fluorescence.
Materials and Reagents:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic SIRT2 Substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore like AMC)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Developer Enzyme (e.g., Trypsin)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test compounds)
-
Control Inhibitor (e.g., Nicotinamide or AGK2)
-
96-well or 384-well black, flat-bottom assay plates
-
Fluorescence plate reader with excitation at ~340-395 nm and emission at ~450-540 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Prepare a 2X working solution of SIRT2 enzyme in SIRT Assay Buffer.
-
Prepare a 2X working solution of the fluorogenic SIRT2 substrate and NAD+ in SIRT Assay Buffer.
-
Prepare a working solution of the Developer enzyme in SIRT Assay Buffer.
-
Prepare a serial dilution of the control inhibitor in SIRT Assay Buffer containing DMSO at the same final concentration as the test compounds.
-
-
Assay Protocol (96-well plate format):
-
Compound Addition: Add 2 µL of test compounds (including this compound), control inhibitor, or DMSO (for control wells) to the wells of the assay plate.
-
Enzyme Addition: Add 48 µL of the 2X SIRT2 enzyme solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Reaction Initiation: Add 50 µL of the 2X substrate/NAD+ solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the Developer solution to each well.
-
Signal Development: Incubate the plate at 37°C for 20 minutes to allow the developer to cleave the deacetylated substrate and generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of SIRT2 inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for this compound and other active compounds.
-
Visualizations
SIRT2 Signaling Pathway
Caption: SIRT2 deacetylates various substrates in an NAD+-dependent manner, influencing key cellular processes. This compound inhibits this activity.
High-Throughput Screening Workflow for SIRT2 Inhibitors
Caption: A typical workflow for a fluorescence-based high-throughput screening assay to identify SIRT2 inhibitors.
References
- 1. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 2. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening Identifies Ascorbyl Palmitate as a SIRT2 Deacetylase and Defatty-Acylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 (SIRT2) Inhibitor Screening Assay Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Sirt2-IN-13 for Western Blot Analysis of Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various cellular processes, including cell cycle regulation, differentiation, and metabolic homeostasis.[1][2] Primarily localized in the cytoplasm, SIRT2 is a major deacetylase of α-tubulin at lysine-40, a post-translational modification that influences microtubule stability and function.[3][4][5] The inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, making it a valuable tool for studying the physiological and pathological roles of microtubule dynamics. Sirt2-IN-13 is a chemical probe that can be utilized to investigate the impact of SIRT2 inhibition on tubulin acetylation.
This document provides a detailed protocol for the use of this compound in cell culture to modulate and detect changes in α-tubulin acetylation via Western blot analysis.
Mechanism of Action
SIRT2 catalyzes the removal of acetyl groups from lysine residues on its substrates in a reaction that is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+).[6] One of the primary non-histone substrates of SIRT2 in the cytoplasm is α-tubulin.[3] The acetylation and deacetylation of α-tubulin are critical for regulating the stability and dynamics of microtubules. By inhibiting the enzymatic activity of SIRT2, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin. This can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin. It is important to note that another enzyme, histone deacetylase 6 (HDAC6), is also a major tubulin deacetylase, and its activity may influence the overall levels of tubulin acetylation.[4]
Data Presentation
The following table summarizes representative quantitative data from studies investigating the effect of SIRT2 inhibition or depletion on α-tubulin acetylation, as measured by Western blot. The data is presented as fold change in acetylated α-tubulin levels relative to a control group.
| Treatment/Condition | Cell Line/Tissue | Fold Change in Acetylated α-Tubulin (Mean ± SEM) | Reference |
| Sirt2 Knockout (KO) | Mouse Cortex | ~1.0 ± 0.1 | [7][8][9] |
| Sirt2 Knockout (KO) | Mouse Striatum | ~1.1 ± 0.15 | [7][8][9] |
| Sirt2 Knockout (KO) | Mouse Cerebellum | ~1.05 ± 0.1 | [7][8][9] |
| Sirt2 Inhibitor (NH4-13) | MDA-MB-231 Xenograft | Increased acetylation observed | [10] |
| Sirt2 Inhibitor (AGK2) | HeLa Cells | Increased acetylation observed | [11] |
| Sirt2 Inhibitor (Cambinol analog) | NCI-H460 Cells | Concentration-dependent increase | [11] |
Note: The effect of SIRT2 inhibition on global α-tubulin acetylation as detected by Western blot can be modest and cell-type dependent. Some studies report more pronounced effects when observing localized (e.g., perinuclear) changes via immunofluorescence.[12]
Experimental Protocols
Workflow for Western Blot Analysis of Tubulin Acetylation
References
- 1. Sirtuin 2/SIRT2 Products: R&D Systems [rndsystems.com]
- 2. Recombinant Human Sirtuin 2/SIRT2 Protein (ab283941) | Abcam [abcam.com]
- 3. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT2 antibody (19655-1-AP) | Proteintech [ptglab.com]
- 6. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo | PLOS One [journals.plos.org]
- 8. Correction: SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington’s Disease Phenotypes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Target Engagement of Sirtuin 2 (SIRT2) Inhibitors in Cells
For the Attention of Researchers, Scientists, and Drug Development Professionals
Note: While the request specified "Sirt2-IN-13," a compound with this exact name could not be definitively identified in publicly available scientific literature. The following application notes and protocols are based on established methods for characterizing the target engagement of well-described Sirtuin 2 (SIRT2) inhibitors. These methodologies are broadly applicable to novel SIRT2 inhibitors.
Introduction
Sirtuin 2 (SIRT2) is a NAD dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control.[1][2][3][4] Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2][4] Assessing the direct interaction of small molecule inhibitors with SIRT2 in a cellular context—a process known as target engagement—is a critical step in drug discovery and development. This document provides detailed protocols for key assays to quantify the cellular target engagement of SIRT2 inhibitors.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for representative SIRT2 inhibitors using the described assays. These values serve as a benchmark for evaluating novel compounds.
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 / Kd | Reference |
| NH4-13 | In vitro SIRT2 deacetylation assay | - | IC50: 0.087 µM | [5] |
| NH4-6 | In vitro SIRT1 deacetylation assay | - | IC50: 3.0 µM | [5] |
| NH4-6 | In vitro SIRT2 deacetylation assay | - | IC50: 0.032 µM | [5] |
| NH4-6 | In vitro SIRT3 deacetylation assay | - | IC50: 2.3 µM | [5] |
| Unnamed small molecule | HTRF-based demyristoylase assay | - | IC50: 37 µM | [6] |
| Unnamed small molecule | Deacetylase activity assay | - | IC50: 7 µM | [6] |
| SR86 | In vitro SIRT2 inhibition assay | - | IC50: 1.3 µM | [7] |
| Nicotinamide | SIRT2 inhibition assay | - | IC50: 250 µM | [8] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin 2/SIRT2 Assay Kit (Fluorometric) (KA1368): Novus Biologicals [novusbio.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Sirt2 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the use of selective Sirtuin 2 (SIRT2) inhibitors in combination with other anticancer agents. While the specific compound "Sirt2-IN-13" did not yield specific combination therapy data in the reviewed literature, this document details the application of other potent and selective SIRT2 inhibitors, such as AGK2 and NH4-13, which serve as valuable research tools in preclinical cancer models. The provided protocols and data are based on published studies and are intended to guide the design of similar experiments.
Introduction to SIRT2 Inhibition in Combination Cancer Therapy
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a promising target in oncology.[1][2] Its role in tumorigenesis is complex, acting as both a tumor promoter and suppressor depending on the cellular context.[3][4] Inhibition of SIRT2 has been shown to induce anticancer effects, including cell cycle arrest and apoptosis.[3] The therapeutic potential of SIRT2 inhibitors is significantly enhanced when used in combination with conventional chemotherapeutic agents and targeted therapies. These combinations can lead to synergistic cytotoxicity, overcome drug resistance, and reduce effective drug concentrations, thereby potentially minimizing side effects.[5][6][7]
This document outlines protocols for evaluating the synergistic effects of SIRT2 inhibitors with various cancer drugs, including a taxane (paclitaxel), a platinum-based agent (cisplatin), and a PI3K/mTOR inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of SIRT2 inhibitors with other cancer drugs.
Table 1: In Vitro Cytotoxicity of SIRT2 Inhibitor NH4-13 in Combination with a SIRT1 Inhibitor (EX-527)
| Cell Line | Treatment | Concentration (µM) | Cytotoxicity (% reduction in cell viability) | Reference |
| MCF7 | NH4-13 | 100 | ~20% | [8] |
| MCF7 | EX-527 | 50 | Minimal | [8] |
| MCF7 | NH4-13 + EX-527 | 100 + 50 | ~40% | [8] |
This data suggests that the mild cytotoxicity of the SIRT2-selective inhibitor NH4-13 can be enhanced by co-treatment with a SIRT1 inhibitor.[8]
Table 2: In Vivo Efficacy of SIRT2 Inhibitor NH4-13 in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume Reduction (%) | Mean Tumor Weight (mg) | Reference |
| Vehicle | - | - | 662 | [8] |
| NH4-13 | 30 | ~50% | 383 | [8] |
Pharmacological inhibition of SIRT2 with NH4-13 significantly impeded tumor progression in an HCT-116 tumor xenograft model.[8]
Table 3: IC50 Values for SIRT2 Inhibitor AGK2 and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | AGK2 IC50 (µM) | Paclitaxel IC50 (µM) | Reference |
| T47D | >100 | 0.001-0.01 | [5] |
| MCF7 | >100 | 0.01-0.1 | [5] |
| MDA-MB-231 | ~50 | 0.001-0.01 | [5] |
| MDA-MB-468 | ~25 | 0.001-0.01 | [5] |
| BT-549 | ~50 | 0.001-0.01 | [5] |
| HCC1937 | ~75 | 0.001-0.01 | [5] |
The combination of AGK2 and paclitaxel showed synergistic, additive, or antagonistic effects depending on the breast cancer cell line.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway: SIRT2 Inhibition Sensitizes Melanoma Cells to Cisplatin via EGFR Pathway
Caption: SIRT2 inhibition enhances cisplatin sensitivity in melanoma cells by reducing EGFR signaling.
Experimental Workflow: In Vitro Combination Drug Screening
Caption: Workflow for assessing the in vitro efficacy of combination drug treatments.
Experimental Protocols
Protocol for Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the combination of SIRT2 inhibitors with paclitaxel.[5]
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SIRT2 Inhibitor (e.g., AGK2)
-
Combination drug (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of the SIRT2 inhibitor and the combination drug in complete medium. For combination treatments, prepare mixtures at fixed ratios (e.g., 1:1 based on IC50 values).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single drugs or their combinations at various concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol for Western Blot Analysis of Protein Acetylation
This protocol is based on the methodology used to assess the in-cell activity of SIRT2 inhibitors.[8]
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-p53, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., α-tubulin or GAPDH).
Protocol for In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a SIRT2 inhibitor in combination with another anticancer drug, based on a study using NH4-13.[8]
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line for implantation (e.g., HCT-116)
-
SIRT2 Inhibitor (e.g., NH4-13) formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, SIRT2 inhibitor alone, combination drug alone, combination of both).
-
Drug Administration: Administer the treatments according to the predetermined schedule and dosage (e.g., intraperitoneal injection daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the tumor volumes and weights between the different treatment groups. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed.
Disclaimer: These protocols are intended for guidance and should be optimized for specific cell lines, reagents, and experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use.
Note on this compound: While the user's request specified "this compound," a thorough search of the available scientific literature did not yield specific data on its use in combination with other cancer drugs. The information presented here is based on studies of other well-characterized, selective SIRT2 inhibitors and is provided to guide research in this area. Researchers interested in this compound should first validate its activity and selectivity before proceeding with combination studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Sirt2-IN-13 and Selective SIRT2 Inhibitors
Disclaimer: Detailed selectivity and off-target profiles for the specific compound Sirt2-IN-13 are not extensively documented in publicly available scientific literature. Therefore, this guide utilizes data from a well-characterized, potent, and highly selective SIRT2 inhibitor, TM (Thiomyristoyl), as a representative example to discuss potential off-target effects and mitigation strategies. The principles and methods described herein are broadly applicable to the use of selective SIRT2 inhibitors in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is described as an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Its reported mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2 phase in specific cancer cell lines, such as colon cancer and leukemia.[1][2][3]
Q2: What are potential off-target effects when using a SIRT2 inhibitor?
Off-target effects occur when a compound interacts with proteins other than its intended target. For SIRT2 inhibitors, this could include inhibition of other sirtuin family members (e.g., SIRT1, SIRT3) or other unrelated proteins such as kinases. These unintended interactions can lead to misleading experimental results and potential cellular toxicity. While some SIRT2 inhibitors are highly selective, it is crucial to experimentally verify their specificity in your system of interest.
Q3: How can I determine if my experimental observations are due to off-target effects of a SIRT2 inhibitor?
To ascertain if your results are a consequence of off-target effects, it is recommended to include multiple control experiments. These may include using a structurally distinct SIRT2 inhibitor with a different off-target profile, employing a negative control compound that is structurally similar but inactive against SIRT2, and validating key findings using genetic approaches such as SIRT2 knockdown (e.g., with siRNA or shRNA) or knockout.
Q4: What are the best practices for using this compound or other selective SIRT2 inhibitors in my experiments?
It is advisable to always perform dose-response experiments to identify the minimal effective concentration. Additionally, it is crucial to include appropriate positive and negative controls. Verifying the on-target engagement in your specific cellular model, for instance by assessing the acetylation status of a known SIRT2 substrate like α-tubulin, is also a critical step.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of an unintended target. | 1. Confirm on-target SIRT2 inhibition by checking the acetylation of a known SIRT2 substrate (e.g., α-tubulin). 2. Use a structurally different SIRT2 inhibitor to see if the same phenotype is produced. 3. Perform a SIRT2 knockdown/knockout experiment to validate that the phenotype is SIRT2-dependent. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration, cell passage number, or experimental conditions. | 1. Prepare fresh inhibitor stock solutions regularly and verify the concentration. 2. Standardize cell culture conditions and use cells within a consistent passage number range. 3. Ensure consistent incubation times and other experimental parameters. |
| No Effect Observed at Expected Concentration | Poor cell permeability, inhibitor instability, or low SIRT2 expression in the cell model. | 1. Confirm the viability of your cells post-treatment. 2. Check the stability of the inhibitor in your experimental media. 3. Verify the expression level of SIRT2 in your cell line by western blot or qPCR. |
Quantitative Data: Selectivity Profile of a Representative SIRT2 Inhibitor (TM)
The following table summarizes the in vitro inhibitory activity of the selective SIRT2 inhibitor TM against various sirtuins. High selectivity is indicated by a significantly lower IC50 value for SIRT2 compared to other sirtuins.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| TM (Thiomyristoyl) | 98 | 0.028 | >200 | ~3500-fold | >7142-fold |
Data compiled from publicly available research.[5][6]
Experimental Protocols
Protocol 1: In Vitro Sirtuin Deacetylase Inhibition Assay
This protocol is designed to determine the IC50 values of a test compound against SIRT1, SIRT2, and SIRT3.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., for SIRT2, a peptide containing acetylated α-tubulin sequence)
-
NAD+
-
Test inhibitor (e.g., this compound or TM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and NAD+.
-
Add the diluted test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and measure the fluorescence using a plate reader after adding the developer solution.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (Western Blot for α-tubulin acetylation)
This protocol verifies that the SIRT2 inhibitor is active in a cellular context by measuring the acetylation of a known SIRT2 substrate, α-tubulin.
Materials:
-
Cell line of interest
-
SIRT2 inhibitor
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the SIRT2 inhibitor for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
Visualizations
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Sirt2-IN-13 Bioavailability In Vivo
Welcome to the technical support center for Sirt2-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo use of this compound, with a focus on overcoming its bioavailability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound and its analogs.
Q1: My in vivo experiments with this compound are showing inconsistent results or a lack of efficacy. What could be the underlying cause?
A1: Inconsistent results or a lack of efficacy with this compound in vivo can often be attributed to its poor bioavailability. This compound is a derivative of the thiomyristoyl lysine compound TM, which is known for its low aqueous solubility.[1] This can lead to poor absorption from the administration site and rapid clearance from circulation. A study on NH4-13, a close analog of this compound, indicated a faster clearance rate compared to a similar pan-sirtuin inhibitor, NH4-6.[2]
Troubleshooting Steps:
-
Review your formulation: How is the this compound formulated for administration? Simple aqueous solutions are likely to result in precipitation of the compound upon injection.
-
Consider the administration route: The route of administration can significantly impact bioavailability. Intravenous (IV) administration bypasses absorption barriers, but for other routes like intraperitoneal (IP) or oral, the formulation is critical.
-
Assess compound stability: Ensure that this compound is stable in your chosen vehicle and under your experimental conditions.
Q2: What are some recommended formulation strategies to improve the bioavailability of this compound?
A2: Given the lipophilic nature of this compound, several formulation strategies can be employed to enhance its solubility and absorption.[3][4] These approaches aim to keep the drug in a solubilized state for a longer duration, thereby increasing its chances of reaching the systemic circulation.[5]
-
Lipid-Based Formulations: These are a promising approach for poorly water-soluble drugs.[6] They can enhance solubility, improve absorption, and even facilitate lymphatic transport, which can help bypass first-pass metabolism.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[4]
-
-
Co-solvents: A common and straightforward approach is to use a mixture of a non-aqueous, water-miscible solvent with an aqueous buffer. A study on the this compound analog, NH4-13, utilized a vehicle of 10% DMSO and 90% PBS for in vivo administration.[2]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
Q3: What is a suitable starting dose and administration vehicle for in vivo studies with this compound?
-
For TM, in mouse xenograft models of breast cancer, the following doses and routes were used:
-
For NH4-13, a vehicle of 10% DMSO and 90% PBS was used for administration.[2]
Recommended Starting Point:
A reasonable starting point for this compound would be to use a similar vehicle (e.g., 10% DMSO in PBS or saline) and to perform a dose-escalation study starting from a dose comparable to that used for TM (e.g., 1-5 mg/kg for IP administration). It is crucial to monitor for any signs of toxicity.
Q4: How can I quantify the concentration of this compound in plasma or tissue samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.[9][10] A general workflow involves protein precipitation from the plasma sample followed by analysis of the supernatant.
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not publicly available, the following table summarizes the in vitro inhibitory concentrations for this compound's parent compound, TM, and a close analog, NH4-13, which can be useful for experimental design.
| Compound | Target | IC50 (nM) | Reference |
| TM (Thiomyristoyl) | SIRT2 | 28 | [8][11] |
| NH4-13 | SIRT2 | 87 | [12] |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-Solvent System for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10X stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Just before administration, dilute the 10X stock solution with 9 volumes of sterile PBS. For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 10X stock to 900 µL of sterile PBS.
-
Mix well by gentle inversion. The final solution will contain 10% DMSO.
-
Administer the solution to the animals immediately after preparation to avoid precipitation.
Protocol 2: General Procedure for Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound from plasma samples for quantification.
Materials:
-
Plasma samples collected from treated animals
-
Acetonitrile (ACN) with 0.1% formic acid, LC-MS grade
-
Internal standard (a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Overview of the SIRT2 signaling pathway.
Caption: Experimental workflow for in vivo bioavailability studies.
References
- 1. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Sirt2-IN-13 degradation in serum and how to prevent it
Troubleshooting Guides
Issue: Rapid Degradation of Sirt2-IN-13 in Serum/Plasma
Question 1: My in vitro experiment shows significant loss of this compound activity when incubated with serum. What are the potential causes and how can I investigate them?
Answer:
Rapid loss of a small molecule inhibitor like this compound in serum or plasma can be attributed to several factors. The primary suspects are enzymatic degradation and chemical instability.
Potential Causes:
-
Enzymatic Degradation: Serum contains a variety of enzymes, including esterases, proteases, and cytochrome P450s (though less active than in the liver), that can metabolize small molecules. For instance, compounds containing ester bonds are susceptible to hydrolysis by serum esterases[1].
-
Chemical Instability: The physiological pH and composition of serum can lead to non-enzymatic degradation through processes like hydrolysis of labile functional groups.
-
Plasma Protein Binding: While not degradation, extensive binding to plasma proteins like albumin can reduce the free concentration of the inhibitor, leading to an apparent loss of activity.
Troubleshooting Workflow:
To systematically identify the cause of instability, a series of experiments can be performed.
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is a typical half-life for a small molecule inhibitor in serum, and what should I aim for?
A1: The acceptable serum half-life of a small molecule inhibitor is highly dependent on the intended application. For in vitro cell culture experiments supplemented with serum, a half-life of several hours may be sufficient. For in vivo studies in animal models, a longer half-life is generally desirable to maintain therapeutic concentrations. There is no single "typical" half-life, as it is compound-specific. For example, some SIRT2 inhibitors are designed for stability to allow for in vivo studies[1][2].
Q2: How can I prevent the degradation of this compound in my experiments?
A2: Preventing degradation involves either modifying the experimental conditions or reformulating the compound.
-
For in vitro studies:
-
Use heat-inactivated serum to denature degrading enzymes.
-
Reduce the serum concentration in your culture medium if experimentally permissible.
-
Prepare fresh solutions of this compound immediately before use.
-
-
For in vivo studies:
-
Formulation Strategies: Encapsulating the inhibitor in delivery vehicles like liposomes or nanoparticles can protect it from enzymatic degradation and improve its pharmacokinetic profile.
-
Chemical Modification: If the metabolic soft spot is known (e.g., a hydrolyzable ester), medicinal chemistry efforts could replace it with a more stable group, such as an amide[1].
-
Q3: Are there any common structural liabilities in SIRT2 inhibitors that lead to poor stability?
A3: While specific data for "this compound" is unavailable, general structural motifs can be prone to degradation. Ester groups are a classic example of a liability in serum due to prevalent esterases[1]. Highly reactive functional groups or strained ring systems can also contribute to chemical instability.
Q4: How is SIRT2 activity and its inhibition by compounds like this compound typically measured?
A4: SIRT2 is a deacetylase, and its activity is often measured using fluorogenic substrates. A common method is the Fluor de Lys assay, which utilizes a peptide substrate containing an acetylated lysine. Deacetylation by SIRT2 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. Inhibition is quantified by a reduction in the fluorescent signal[3][4]. Another approach involves monitoring the acetylation status of known SIRT2 substrates, such as α-tubulin, via Western blotting[1][2].
Quantitative Data Summary
The following table presents hypothetical stability data for "this compound" under various conditions to illustrate how such data might be presented.
| Condition | Incubation Time (hours) | Remaining this compound (%) | Half-Life (t½) (hours) |
| Mouse Serum (37°C) | 0, 1, 2, 4, 8 | 100, 60, 35, 12, <5 | ~1.5 |
| Heat-Inactivated Mouse Serum (37°C) | 0, 1, 2, 4, 8 | 100, 95, 91, 82, 68 | ~10.2 |
| PBS Buffer (pH 7.4, 37°C) | 0, 1, 2, 4, 8 | 100, 98, 96, 93, 88 | ~24.0 |
| Liposomal Formulation in Mouse Serum (37°C) | 0, 1, 2, 4, 8 | 100, 92, 85, 70, 50 | ~8.0 |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To determine the rate of degradation of this compound in serum.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control serum (e.g., mouse, rat, human)
-
Heat-inactivated serum (control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for quantification
Methodology:
-
Preparation: Thaw serum on ice. Prepare a working solution of this compound by diluting the stock solution in PBS to an intermediate concentration.
-
Reaction Setup: In a 96-well plate, add serum (e.g., 198 µL).
-
Initiation: Add a small volume of the this compound working solution (e.g., 2 µL) to the serum to achieve the final desired concentration (e.g., 1 µM). Mix well.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with an internal standard (e.g., 3 volumes). This will precipitate proteins and stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.
-
Data Analysis: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) using a first-order decay model.
Caption: Workflow for in vitro serum stability assay.
Signaling Pathways
Hypothetical Degradation Pathway of a Small Molecule Inhibitor
The degradation of a small molecule like this compound in serum is primarily a metabolic process rather than a signaling pathway. Below is a conceptual diagram illustrating potential metabolic fates of a hypothetical inhibitor.
Caption: Potential metabolic degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 3. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
minimizing Sirt2-IN-13 precipitation in aqueous solutions
Welcome to the technical support center for Sirt2-IN-13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility and handling of this compound in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate forms immediately upon diluting my this compound stock solution into aqueous buffer.
Possible Cause 1: High Final Concentration. this compound, while more water-soluble than its parent compound thiomyristoyl lysine (TM), still has limited solubility in purely aqueous solutions. Exceeding this solubility limit will cause precipitation.
Solution:
-
Reduce Final Concentration: Try lowering the final concentration of this compound in your working solution.
-
Maintain a Low Percentage of Organic Co-solvent: When diluting your DMSO stock, ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility but does not exceed a level that could affect your experimental system (typically ≤0.5% v/v for cell-based assays).[1]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 50 mM DMSO stock to an intermediate concentration in a buffer containing a higher percentage of DMSO, and then further dilute this into your final aqueous buffer.
Possible Cause 2: Inadequate Mixing. Concentrated droplets of the DMSO stock solution may not disperse quickly enough in the aqueous buffer, leading to localized high concentrations and precipitation.
Solution:
-
Vortexing/Pipetting: Add the this compound stock solution to the aqueous buffer while vortexing or rapidly pipetting to ensure immediate and thorough mixing.
-
Add Stock to Buffer: Always add the small volume of concentrated stock solution to the larger volume of aqueous buffer, not the other way around.
Possible Cause 3: Buffer Composition and Temperature. The composition (e.g., salt concentration, pH) and temperature of your aqueous buffer can influence the solubility of this compound.
Solution:
-
Pre-warm Aqueous Buffer: If compatible with your experiment, pre-warming the aqueous buffer to 37°C before adding the this compound stock solution may help improve solubility.
Issue: My this compound solution appears clear initially but forms a precipitate over time.
Possible Cause 1: Temperature Fluctuation. A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
Solution:
-
Maintain Constant Temperature: Store your working solutions at the temperature at which they will be used (e.g., 37°C for cell culture experiments). Avoid storing diluted aqueous solutions at 4°C or on ice unless their stability at these temperatures has been validated.
Possible Cause 2: Chemical Instability. While some SIRT2 inhibitors have shown stability in assay buffers and cell media, prolonged incubation can lead to degradation and precipitation of the degradation products.[2]
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound from your DMSO stock immediately before each experiment.
-
Storage of Stock Solutions: Aliquot your DMSO stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A stock solution of 50 mM in DMSO has been successfully used in published studies.[3]
Q2: What is the maximum aqueous solubility of this compound?
A2: While a precise maximum solubility in purely aqueous buffers has not been published, studies have shown that a 50 mM DMSO stock of this compound (also referred to as NH4-13) can be diluted to 10 mg/mL in phosphate-buffered saline (PBS) and Dulbecco's Modified Eagle Medium (DMEM) without precipitation.[3] The resulting solutions remained transparent, indicating good solubility at this concentration when a small amount of DMSO from the stock is present.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in purely aqueous buffers is not recommended due to the hydrophobic nature of the compound. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer of choice.
Q4: What is the final concentration of DMSO I should aim for in my cell-based assays?
A4: For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts. A final DMSO concentration of 0.5% (v/v) or lower is generally considered acceptable for most cell lines.[1] Always include a vehicle control (your final aqueous buffer with the same percentage of DMSO) in your experiments.
Q5: How should I store my this compound solutions?
A5:
-
Solid Compound: Store the solid form of this compound as recommended by the supplier, typically at -20°C.
-
DMSO Stock Solution: Prepare aliquots of your concentrated DMSO stock solution in single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for extended periods.
Data Presentation
Table 1: In Vitro Enzymatic IC50 Values of this compound and Related Compounds
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound (NH4-13) | >50 | 0.087 ± 0.01 | >50 |
| NH4-6 | 3.0 ± 2.0 | 0.032 ± 0.04 | 2.3 ± 0.5 |
| Thiomyristoyl Lysine (TM) | >83 | 0.093 | >83 |
Data sourced from ACS Chemical Biology and ACS Chemical Biology.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., PBS or cell culture medium like DMEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 50 mM DMSO Stock Solution: a. Allow the solid this compound to equilibrate to room temperature before opening the vial. b. Calculate the volume of DMSO required to achieve a 50 mM concentration based on the molecular weight of this compound. c. Add the calculated volume of DMSO to the vial of solid this compound. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
-
Preparation of a 100 µM Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 50 mM this compound DMSO stock solution. b. Pre-warm your cell culture medium to 37°C. c. To prepare 1 mL of a 100 µM working solution, add 2 µL of the 50 mM stock solution to 998 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 0.2% (v/v). d. Immediately vortex the solution gently or mix thoroughly by pipetting up and down to ensure homogeneity and prevent precipitation. e. Use this working solution immediately for your cell-based experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involving SIRT2 and a general workflow for preparing this compound solutions.
Caption: SIRT2 deacetylates α-tubulin, a process inhibited by this compound.
References
Validation & Comparative
Comparative Analysis of SIRT2 Inhibitors: A Guide for Researchers
A Note on Sirt2-IN-13: Extensive searches of publicly available scientific literature and databases did not yield specific information on a SIRT2 inhibitor designated "this compound." This could indicate a compound that is not widely published, is in early stages of development, or is referred to by a different identifier. This guide will therefore focus on a detailed comparison of two well-characterized and widely used SIRT2 inhibitors: AGK2 and Thiomyristoyl (TM) .
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, is a pivotal regulator of numerous cellular processes.[1] Primarily located in the cytoplasm, SIRT2 modulates key cellular functions including cell cycle progression, metabolic pathways, and cytoskeletal dynamics.[1][2] Its association with various pathologies such as cancer, neurodegenerative disorders, and inflammation has established SIRT2 as a significant therapeutic target.[3][4] Small molecule inhibitors that selectively block the deacetylase activity of SIRT2 are therefore invaluable tools for both basic research and drug development.[1]
Comparative Overview: AGK2 vs. Thiomyristoyl (TM)
This section provides a head-to-head comparison of AGK2 and TM, focusing on their biochemical properties, cellular activities, and therapeutic potential.
Mechanism of Action
-
AGK2: This compound is a cell-permeable, selective inhibitor that acts by competitively binding to the active site of the SIRT2 enzyme.[3][5] Structural studies suggest that AGK2 occupies the C-site, a distinct pocket within the enzyme's catalytic domain.
-
Thiomyristoyl (TM): TM is distinguished as a potent and highly specific mechanism-based inhibitor of SIRT2.[6][7][8] This class of inhibitors typically forms a covalent bond or a tightly bound intermediate with the enzyme during its catalytic cycle, leading to highly efficient and specific inactivation.
Potency and Selectivity: A Quantitative Comparison
The efficacy and specificity of a pharmacological inhibitor are paramount. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AGK2 and TM against SIRT2 and other related sirtuins.
| Inhibitor | Target Sirtuin | IC50 Value | Selectivity Profile | References |
| AGK2 | SIRT2 | 3.5 µM | Exhibits moderate selectivity over other sirtuins. | [3][5][9][10] |
| SIRT1 | 30 µM | ~8.6-fold selective for SIRT2 over SIRT1. | [9] | |
| SIRT3 | 91 µM | ~26-fold selective for SIRT2 over SIRT3. | [9] | |
| Thiomyristoyl (TM) | SIRT2 | 28 nM | Demonstrates exceptional potency and high selectivity for SIRT2. | [6][11][12] |
| SIRT1 | 98 µM | ~3500-fold selective for SIRT2 over SIRT1. | [6][11][12] | |
| SIRT3 | >200 µM | No significant inhibition of SIRT3 observed at high concentrations. | [6][11][12] |
Key Takeaway: Thiomyristoyl (TM) is substantially more potent (by over two orders of magnitude) and exhibits a significantly higher degree of selectivity for SIRT2 when compared to AGK2.
Cellular and In Vivo Activities
Both inhibitors have been extensively profiled in a variety of biological contexts, revealing a broad spectrum of effects.
AGK2 has been demonstrated to:
-
Effectively inhibit cell proliferation and colony formation in cancer cell lines.[9]
-
Downregulate key cell cycle proteins, including CDK4, CDK6, and cyclin D1.[9]
-
Protect dopaminergic neurons from α-synuclein-induced toxicity, a hallmark of Parkinson's disease.[3]
-
Exhibit anti-inflammatory and anti-fibrotic effects in a mouse model of liver fibrosis.[13]
-
Reduce systemic inflammation and mortality in models of sepsis.[14]
Thiomyristoyl (TM) has shown promising results as an anti-cancer agent:
-
It displays broad anticancer activity across various human cancer cell lines with minimal impact on non-cancerous cells.[6][7]
-
A key mechanism of its anti-tumor effect is the promotion of ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc.[6][7]
-
In vivo studies have confirmed its ability to inhibit tumor growth in mouse models of breast cancer, with evidence of target engagement in tumor tissues.[6]
Experimental Protocols
To facilitate the practical application of these inhibitors, detailed protocols for key validation assays are provided below.
SIRT2 Fluorogenic In Vitro Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the deacetylase activity of purified SIRT2 enzyme.
Methodology:
-
Reactions are prepared in a 96-well plate format containing assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a fixed concentration of recombinant human SIRT2, and a fluorogenic acetylated peptide substrate.
-
Test compounds (AGK2 or TM), dissolved in DMSO, are added at varying concentrations.
-
The deacetylation reaction is initiated by the addition of NAD+.
-
The mixture is incubated at 37°C for 60 minutes.
-
A developer solution containing a protease is added, which cleaves the deacetylated substrate to release a fluorescent signal.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Western Blot for α-Tubulin Acetylation
This assay confirms the intracellular activity of SIRT2 inhibitors by measuring the acetylation status of α-tubulin, a well-established SIRT2 substrate.
Methodology:
-
Cells are cultured to an appropriate density and treated with various concentrations of AGK2, TM, or a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).
-
Following treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and deacetylase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the changes in α-tubulin acetylation relative to the total α-tubulin levels.
Visualizing SIRT2 in Cellular Pathways
The following diagrams, rendered in the DOT language, illustrate the role of SIRT2 in key signaling pathways and the points of intervention for its inhibitors.
Caption: TM inhibits SIRT2, leading to increased c-Myc acetylation and degradation.
Caption: SIRT2 inhibitors modulate microtubule dynamics via α-tubulin acetylation.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AGK2, a SIRT2 inhibitor, ameliorates D-galactose-induced liver fibrosis by inhibiting fibrogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AGK2 | Sirtuin 2 inhibitor | CAS 304896-28-4 | cell-permeable epigenetic modifier | Buy AGK-2 from Supplier InvivoChem [invivochem.com]
comparing Sirt2-IN-13 potency with first-generation SIRT2 inhibitors
A Comprehensive Comparison of Sirt2-IN-13 and First-Generation SIRT2 Inhibitors for Researchers
This guide provides an objective comparison of the novel SIRT2 inhibitor, this compound (NH4-13), against first-generation SIRT2 inhibitors. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical probes for studying the biological functions of SIRT2 and for therapeutic development.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and prominent first-generation SIRT2 inhibitors against SIRT2 and other sirtuin family members. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 | Key Characteristics |
| This compound (NH4-13) | 0.087[1] | > 50[1] | > 50[1] | High | A highly selective inhibitor, representing a significant improvement over first-generation compounds in terms of specificity.[1] |
| AGK2 | 3.5[2][3][4][5] | 30 - 42[5][6] | 91[5] | Moderate | A widely used first-generation inhibitor with moderate selectivity for SIRT2 over SIRT1 and SIRT3.[2][7] |
| AK-7 | 15.5[8] | > 62 | > 62 | Moderate | A cell- and brain-permeable SIRT2 inhibitor.[8] |
| SirReal2 | 0.23[6] | 82[6] | > 100 | High | Potent inhibitor of SIRT2 deacetylation activity but does not inhibit demyristoylation.[6] |
| Tenovin-6 | 9.0[6] | 26[6] | > 100 | Low | A non-selective inhibitor that also targets SIRT1. It is noted to have off-target effects.[6][9] |
| TM (Thiomyristoyl) | 0.038[6] | 26[6] | > 100 | High | A potent and selective inhibitor of both deacetylation and demyristoylation activities of SIRT2.[6] |
Experimental Protocols
HPLC-Based SIRT2 Deacetylase/Demyristoylase Activity Assay
This protocol is adapted from established methods for measuring sirtuin enzymatic kinetics.[5]
1. Reagents and Buffers:
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.
-
Enzyme Solution: Purified recombinant human SIRT2 enzyme diluted in reaction buffer to a working concentration (e.g., 6 µM).
-
Substrate Stock: Acetylated or myristoylated peptide substrate (e.g., H3K9Ac or H3K9Myr) dissolved in water.
-
NAD+ Stock: Nicotinamide adenine dinucleotide dissolved in water.
-
Inhibitor Stock: this compound or other inhibitors dissolved in DMSO.
-
Quench Buffer: 200 mM HCl and 320 mM acetic acid in methanol.
-
HPLC Buffer A: Water with 0.1% trifluoroacetic acid (TFA).
-
HPLC Buffer B: Acetonitrile with 0.1% TFA.
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrate at the desired concentration (e.g., 50 µM), and NAD+ (e.g., 500 µM).
-
Add varying concentrations of the SIRT2 inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the SIRT2 enzyme.
-
Incubate the reaction at 37°C for a set period (e.g., 30-45 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the quench buffer.
-
Centrifuge the samples to pellet any precipitate.
3. HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the acylated substrate from the deacetylated product using a gradient of Buffer A and Buffer B. A typical gradient is: 0-20% Buffer B over 2 minutes, 20-40% Buffer B over 13 minutes, then a wash with 100% Buffer B.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Quantify the peak areas for both the substrate and the product to determine the percentage of conversion.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining SIRT2 inhibitor potency using an HPLC-based assay.
Caption: Simplified signaling pathway of SIRT2-mediated α-tubulin deacetylation and its role in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Sirt2-IN-13: A Sharpshooter in a Field of Shotguns - A Comparative Guide to Sirtuin Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the quest for selective molecular probes is paramount. In the landscape of sirtuin modulators, the distinction between isoform-selective inhibitors and broad-spectrum pan-sirtuin inhibitors is critical for dissecting cellular pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of Sirt2-IN-13's selectivity profile against a panel of widely used pan-sirtuin inhibitors, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.
Unveiling the Selectivity Profile: this compound vs. Pan-Sirtuin Inhibitors
The efficacy and utility of a chemical probe are intrinsically linked to its selectivity. This compound (also known as NH4-13) has emerged as a potent and highly selective inhibitor of Sirtuin 2 (SIRT2). To contextualize its performance, we present a comparative analysis of its half-maximal inhibitory concentration (IC50) against SIRT1, SIRT2, and SIRT3, alongside several well-established pan-sirtuin inhibitors.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| This compound (NH4-13) | >50[1][2] | 0.087 [1][2] | >50[1] | Highly SIRT2 Selective |
| NH4-6 | 3.0[1][3] | 0.032[1][3] | 2.3[1][3] | Pan-SIRT1/2/3 Inhibitor |
| Nicotinamide | 50-184[4][5] | 100[6] | 36.7[6][7] | Pan-Sirtuin Inhibitor |
| Sirtinol | 131[8][9] | 38[8][9] | - | SIRT1/SIRT2 Inhibitor |
| Salermide | - | - | - | SIRT1/SIRT2 Inhibitor |
| EX-527 (Selisistat) | 0.038[8][10] | 19.6[10][11] | 48.7[10][11] | Highly SIRT1 Selective |
| Cambinol | 56[5] | 59[5] | No Inhibition[5] | SIRT1/SIRT2 Inhibitor |
| Suramin | 0.297 | 1.15 | - | Pan-Sirtuin Inhibitor |
| Tenovin-6 | 21[12] | 10[12] | 67[12] | Pan-SIRT1/2/3 Inhibitor |
The data clearly illustrates the exceptional selectivity of this compound for SIRT2. With an IC50 value in the nanomolar range for SIRT2 and minimal to no activity against SIRT1 and SIRT3 at concentrations up to 50 µM, this compound stands out as a precision tool for studying the specific roles of SIRT2.[1][2] In contrast, pan-sirtuin inhibitors like NH4-6 and Nicotinamide exhibit activity across multiple sirtuin isoforms, making them suitable for studying the broader effects of sirtuin inhibition but less ideal for isoform-specific investigations.[1][3][4][5][6]
Deciphering Sirtuin Function: Key Signaling Pathways
Understanding the signaling pathways in which sirtuins are involved is crucial for interpreting the effects of their inhibition. The following diagrams, generated using Graphviz, depict the central roles of SIRT1, SIRT2, and SIRT3 in cellular processes.
Experimental Protocols: Measuring Sirtuin Inhibition
The determination of IC50 values and selectivity profiles relies on robust and reproducible experimental assays. Below are detailed methodologies for two common approaches used to assess sirtuin inhibitor activity.
Fluorometric Sirtuin Activity Assay
This assay provides a high-throughput method for measuring sirtuin activity by detecting the deacetylation of a fluorogenic substrate.
Workflow:
Methodology:
-
Reagent Preparation: Prepare a sirtuin assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0). Prepare stock solutions of the sirtuin enzyme, NAD+, inhibitor (in DMSO), and a fluorogenic sirtuin substrate (e.g., Fluor-de-Lys®).
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified sirtuin enzyme, and varying concentrations of the inhibitor.
-
Initiation: Initiate the reaction by adding NAD+.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution containing a Trichostatin A (to inhibit other HDACs) and a developing agent that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Sirtuin Deacylase Assay
This method offers a direct and quantitative measurement of sirtuin activity by separating and quantifying the acylated substrate and the deacylated product using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing sirtuin assay buffer, purified sirtuin enzyme, NAD+, and the inhibitor.
-
Substrate Addition: Initiate the reaction by adding a specific acylated peptide substrate (e.g., an acetylated or myristoylated peptide).
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
HPLC Analysis: Inject the quenched reaction mixture into an HPLC system equipped with a C18 reverse-phase column.
-
Separation and Detection: Separate the acylated substrate and the deacylated product using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid). Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantification: Determine the peak areas for both the substrate and the product.
-
Calculation: Calculate the percentage of substrate conversion to product. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[13][14][15][16]
Conclusion
The selection of an appropriate sirtuin inhibitor is a critical decision in experimental design. This compound, with its remarkable selectivity for SIRT2, provides researchers with a powerful tool to investigate the specific functions of this sirtuin isoform without the confounding effects of inhibiting other sirtuins. In contrast, pan-sirtuin inhibitors, while valuable for studying the collective roles of sirtuins, lack the precision required for dissecting isoform-specific pathways. The experimental protocols detailed in this guide offer robust methods for validating inhibitor selectivity and activity, ensuring the generation of reliable and reproducible data. By understanding the distinct selectivity profiles and the underlying signaling pathways, researchers can make informed choices to advance our understanding of sirtuin biology and its implications in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NH4-6 | pan SIRT1-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ex-527 - XenWiki [wiki.xenbase.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 14. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC-Based Enzyme Assays for Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirt2-IN-13: A Comparative Analysis of Anticancer Activity in the Context of Leading Sirt2 Inhibitors
An in-depth guide for researchers and drug development professionals on the comparative anticancer efficacy of Sirtuin 2 (Sirt2) inhibitors, with a focus on contextualizing the potential of novel compounds against established agents.
While a specific inhibitor designated "Sirt2-IN-13" is not widely documented in publicly available scientific literature, this guide provides a comparative analysis of potent and selective Sirt2 inhibitors that are well-characterized. This analysis will serve as a valuable resource for researchers by benchmarking the anticancer activities of prominent Sirt2 inhibitors. The inhibitors included in this comparison are AGK2, SirReal2, Tenovin-6, and TM (Thiomyristoyl lysine), which have been directly compared in key studies.[1][2] Additionally, we will incorporate data on other relevant inhibitors where comparative information is available to provide a broader perspective.
Comparative Analysis of Sirt2 Inhibitor Potency and Anticancer Activity
The efficacy of Sirt2 inhibitors is determined by their potency against Sirt2's deacetylation and demyristoylation activities, their selectivity over other sirtuin isoforms, and their cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for a selection of well-studied Sirt2 inhibitors.
Table 1: In Vitro Inhibitory Potency of Sirt2 Inhibitors
| Inhibitor | SIRT2 IC50 (Deacetylation) (μM) | SIRT2 IC50 (Demyristoylation) (μM) | SIRT1 IC50 (Deacetylation) (μM) | SIRT3 IC50 (Deacetylation) (μM) | Selectivity (SIRT1/SIRT2) | Reference |
| TM | 0.038 | 0.049 | >25 | >25 | >650 | [1] |
| SirReal2 | 0.23 | >50 | >50 | >50 | >217 | [1] |
| AGK2 | 3.5 | >50 | 0.5 | >50 | ~0.14 | [1] |
| Tenovin-6 | 9.0 | >50 | 10.0 | >50 | ~1.1 | [1] |
| NH4-13 | 0.087 | Not Reported | >50 | >50 | >574 | [3] |
Table 2: Cytotoxicity of Sirt2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Reference |
| TM | HCT116 | Colon Cancer | ~15 | [1] |
| MCF-7 | Breast Cancer | ~20 | [1] | |
| HeLa | Cervical Cancer | ~15 | [1] | |
| Tenovin-6 | HCT116 | Colon Cancer | ~5 | [1] |
| MCF-7 | Breast Cancer | ~7 | [1] | |
| HeLa | Cervical Cancer | ~5 | [1] | |
| SirReal2 | HCT116 | Colon Cancer | ~20 | [1] |
| MCF-7 | Breast Cancer | >25 | [1] | |
| HeLa | Cervical Cancer | ~20 | [1] | |
| AGK2 | HCT116 | Colon Cancer | >25 | [1] |
| MCF-7 | Breast Cancer | >25 | [1] | |
| HeLa | Cervical Cancer | >25 | [1] | |
| NH4-13 | HCT116 | Colon Cancer | ~20 | [3] |
| MCF-7 | Breast Cancer | ~15 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer activity of Sirt2 inhibitors.
In Vitro Sirtuin Inhibition Assay (HPLC-based)
This protocol is adapted from a study directly comparing SIRT2 inhibitors.[1][4]
-
Enzyme and Substrate Preparation : Recombinant human SIRT1, SIRT2, and SIRT3 are expressed and purified. Acetylated and myristoylated peptide substrates (e.g., based on Histone H3 Lysine 9) are synthesized.
-
Inhibition Reaction :
-
The Sirtuin enzyme (e.g., 500 nM SIRT2) is pre-incubated with varying concentrations of the inhibitor in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) for 15 minutes at 37°C.
-
The deacylation reaction is initiated by adding the peptide substrate (e.g., 100 µM) and NAD+ (1 mM).
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
-
Reaction Quenching and Analysis :
-
The reaction is stopped by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
The reaction mixture is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the acylated and deacylated peptide substrates.
-
The percentage of inhibition is calculated by comparing the amount of deacylated product in the inhibitor-treated samples to the control (DMSO-treated) samples.
-
-
IC50 Determination : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment : The cells are treated with a range of concentrations of the Sirt2 inhibitor (or DMSO as a control) for 48-72 hours.
-
MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the DMSO-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the effect of inhibitors on the tumorigenic potential of cancer cells.[1]
-
Base Agar Layer : A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.
-
Cell-Agar Layer : Cancer cells (e.g., HCT116) are suspended in 0.3% agar in complete medium containing various concentrations of the Sirt2 inhibitor or DMSO. This suspension is then layered on top of the base agar.
-
Incubation : The plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with the addition of fresh medium containing the inhibitor every 3-4 days.
-
Colony Staining and Counting : Colonies are stained with crystal violet and counted using a microscope. The number and size of colonies in inhibitor-treated wells are compared to the control wells.
Signaling Pathways and Experimental Workflows
The anticancer effects of Sirt2 inhibitors are mediated through their impact on various cellular signaling pathways. Sirt2 has been shown to deacetylate a number of non-histone proteins, thereby modulating their activity.
Sirt2-Mediated Signaling Pathways in Cancer
Sirt2 has a complex and sometimes contradictory role in cancer, acting as both a tumor promoter and a tumor suppressor depending on the context.[5] Pharmacological inhibition of Sirt2 has largely been shown to have anticancer effects.[1] Key pathways influenced by Sirt2 inhibition include:
-
Tubulin Deacetylation and Mitotic Regulation : Sirt2 is a major α-tubulin deacetylase. Inhibition of Sirt2 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
-
c-Myc Degradation : Some Sirt2 inhibitors, such as TM, have been shown to promote the degradation of the oncoprotein c-Myc.[1]
-
p53 Regulation : Sirt2 can deacetylate and inactivate the tumor suppressor p53. Inhibition of Sirt2 can therefore lead to increased p53 acetylation and activation, promoting apoptosis.[5]
-
Metabolic Reprogramming : Sirt2 is involved in regulating metabolic enzymes. Its inhibition can interfere with cancer cell metabolism.[5]
Caption: Sirt2 inhibition pathways.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative analysis of Sirt2 inhibitors involves a multi-step process from initial screening to in vivo validation.
Caption: Sirt2 inhibitor comparison workflow.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. CBMR publications and media appearances in September 2021 – University of Copenhagen [cbmr.ku.dk]
Comparative Efficacy of SIRT2 Inhibitors Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of SIRT2 inhibitor efficacy, with a focus on the selective inhibitor NH4-13 and its comparison with other notable SIRT2 inhibitors.
Introduction
Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. Its primary role in deacetylating α-tubulin, a key component of microtubules, implicates it in cell cycle regulation and cellular proliferation. Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research. This guide provides a comparative analysis of the efficacy of several SIRT2 inhibitors in different cell lines, with a particular focus on the selective inhibitor NH4-13.
Note on Sirt2-IN-13: Initial searches for a compound specifically named "this compound" did not yield any publicly available data. This guide will therefore focus on the well-characterized SIRT2-selective inhibitor NH4-13 , which has a similar nomenclature, and compare its performance against other established SIRT2 inhibitors.
Data Presentation: Comparative Efficacy of SIRT2 Inhibitors
The following tables summarize the in vitro inhibitory activity and cellular cytotoxicity of various SIRT2 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, μM) of SIRT2 Inhibitors Against Sirtuin Isoforms
| Inhibitor | SIRT1 (IC50, μM) | SIRT2 (IC50, μM) | SIRT3 (IC50, μM) | Selectivity for SIRT2 |
| NH4-13 | >50 | 0.087 | >50 | High[1] |
| NH4-6 | 3.0 | 0.032 | 2.3 | Low (Pan-inhibitor)[1] |
| TM | ~26 | 0.038 | >50 | High[1] |
| AGK2 | >35 | 3.5 | >35 | Moderate |
| SirReal2 | >100 | 0.140 | >100 | High |
| Tenovin-6 | ~26 | ~10 | Not Reported | Low |
Table 2: Cytotoxicity (GI50, μM) of SIRT2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | MCF7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | SW948 (Colon) |
| NH4-13 | Weaker than NH4-6 at 50 μM | Weaker than NH4-6 at 50 μM | Weaker than NH4-6 at 50 μM | Weaker than NH4-6 at 50 μM |
| NH4-6 | Stronger than NH4-13 at 50 μM | Stronger than NH4-13 at 50 μM | Stronger than NH4-13 at 50 μM | Stronger than NH4-13 at 50 μM |
| TM | >50 (MCF10A - normal) | Potent in cancer lines | Not Reported | Not Reported |
| Tenovin-6 | Most potent among TM, SirReal2, AGK2 | Most potent among TM, SirReal2, AGK2 | Not Reported | Not Reported |
| SirReal2 | Modest effect | Modest effect | Not Reported | Not Reported |
| AGK2 | >50 | >50 | >50 | >50 |
Note: Direct numerical GI50 values for NH4-13 were not specified in the search results, but its cytotoxicity was consistently reported as weaker than the pan-inhibitor NH4-6 at the same concentration.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of SIRT2 inhibitors. Below are standard protocols for key experiments.
In Vitro Sirtuin Deacetylase Activity Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against sirtuin enzymes.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme. The reaction is coupled with a developer that releases a fluorescent signal proportional to the amount of deacetylated substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (SIRT2 inhibitors)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound dilutions to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., MCF7, MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
Test compounds (SIRT2 inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for α-Tubulin Acetylation
This technique is used to confirm the on-target effect of SIRT2 inhibitors in cells by measuring the acetylation level of its primary substrate, α-tubulin.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the levels of acetylated α-tubulin and total α-tubulin.
Materials:
-
Cell lines treated with SIRT2 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the SIRT2 inhibitor at various concentrations for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon inhibitor treatment.
Visualizations
SIRT2 Signaling Pathway
Caption: SIRT2 deacetylates α-tubulin, regulating microtubule stability and cell cycle.
Experimental Workflow for SIRT2 Inhibitor Evaluation
Caption: Workflow for identifying and validating potent and selective SIRT2 inhibitors.
References
A Comparative Guide to Sirt2 and HDAC Inhibitors for Tubulin Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
The reversible acetylation of α-tubulin on lysine 40 (K40) is a critical post-translational modification that regulates microtubule stability, dynamics, and function. This process is integral to cellular activities such as intracellular transport, cell motility, and cell division. The level of tubulin acetylation is tightly controlled by the opposing actions of acetyltransferases, primarily α-tubulin acetyltransferase 1 (ATAT1), and deacetylases. In mammals, two key enzymes, Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (SIRT2), are responsible for removing the acetyl group from α-tubulin.[1][2]
Pharmacological inhibition of these deacetylases provides a powerful tool to study the functional consequences of increased tubulin acetylation. This guide provides an objective comparison of SIRT2-selective inhibitors and various HDAC inhibitors, focusing on their application in tubulin acetylation research, supported by experimental data and protocols.
Mechanism of Action: Targeting Tubulin Deacetylation
Tubulin acetylation is a dynamic process. ATAT1 transfers an acetyl group to α-tubulin K40 within the microtubule lumen.[3] Conversely, HDAC6 (a class IIb, zinc-dependent deacetylase) and SIRT2 (a class III, NAD+-dependent deacetylase) remove this modification, returning tubulin to its deacetylated state.[4][5]
Inhibitors targeting these enzymes block deacetylation, leading to an accumulation of acetylated α-tubulin.
-
SIRT2 Inhibitors: These compounds, such as AGK2 or the selective inhibitor NH4-13, specifically bind to and inhibit the NAD+-dependent catalytic activity of SIRT2.[6][7] This prevents the deacetylation of α-tubulin and other SIRT2 substrates.
-
HDAC Inhibitors: This is a broader class of compounds.
-
Pan-HDAC inhibitors , like Trichostatin A (TSA) and Vorinostat (SAHA), inhibit multiple HDAC enzymes, including HDAC6.[8][9] Their effects are widespread, impacting histone acetylation and gene expression in addition to tubulin.
-
HDAC6-selective inhibitors , such as Tubastatin A and Tubacin, were developed to specifically target the tubulin deacetylase activity of HDAC6 with minimal effects on class I HDACs and histone acetylation.[10][11]
-
The choice of inhibitor allows researchers to dissect the specific roles of SIRT2 versus HDAC6 in regulating microtubule function.
Caption: Tubulin Acetylation and Deacetylation Pathway.
Data Presentation: Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are determined by its half-maximal inhibitory concentration (IC50) against its intended target and other related enzymes. A lower IC50 value indicates higher potency. High selectivity is crucial for attributing observed effects to the inhibition of a specific enzyme.
Table 1: Comparison of IC50 Values for SIRT2 and HDAC Inhibitors
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Selectivity Profile (IC50) |
| SIRT2 Inhibitors | |||
| NH4-13 | SIRT2 | 87 nM | >50 µM for SIRT1 and SIRT3.[6] |
| AGK2 | SIRT2 | 3.5 µM | Not highly selective; inhibits SIRT1 (11.2 µM) and SIRT3.[12] |
| SirReal2 | SIRT2 | 230 nM | Does not inhibit SIRT1/3 or demyristoylation activity of SIRT2.[12] |
| HDAC Inhibitors | |||
| Tubastatin A | HDAC6 | 15 nM | ~57-fold selective over HDAC1; >1000-fold over other Class I/II HDACs.[10] |
| Tubacin | HDAC6 | ~4 nM | Highly selective for HDAC6 over Class I HDACs.[11] |
| Trichostatin A (TSA) | Pan-Class I/II HDAC | ~1.8 nM (HDAC1) | Pan-inhibitor; potent against HDAC1, 3, 4, 6, 10.[13] |
| Vorinostat (SAHA) | Pan-Class I/II/IV HDAC | ~20-90 nM | Pan-inhibitor; inhibits HDAC1, 2, 3, 6.[8] |
Note: IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.
Experimental Evidence: Differential Effects on Tubulin Acetylation
While both SIRT2 and HDAC6 deacetylate α-tubulin, their inhibition can lead to different outcomes, suggesting they may have non-redundant functions. Studies have shown that HDAC6 inhibition typically results in a robust and widespread hyperacetylation of the entire microtubule network. In contrast, SIRT2 inhibition or inactivation can lead to the hyperacetylation of a specific subset of perinuclear microtubules, which are not accessible to deacetylation by HDAC6.[7]
This differential activity suggests that the choice of inhibitor is critical depending on the specific microtubule population or cellular process being investigated.
Table 2: Qualitative Comparison of Effects on Cellular Tubulin Acetylation
| Inhibitor Class | Typical Effect on Microtubule Network | Magnitude of Acetylation Increase | Key Considerations |
| SIRT2-Selective Inhibitors | Hyperacetylation often limited to perinuclear microtubules.[7] | Moderate; sometimes challenging to detect by Western blot.[5] | Useful for studying specific microtubule subsets and SIRT2-dominant pathways. |
| HDAC6-Selective Inhibitors | Global hyperacetylation throughout the microtubule network.[7] | Strong and robust. | Gold standard for inducing widespread tubulin acetylation with minimal effects on gene expression. |
| Pan-HDAC Inhibitors | Global hyperacetylation throughout the microtubule network.[9] | Strong and robust. | Concurrently alters histone acetylation, leading to widespread changes in gene expression.[8] |
Experimental Protocols
Accurate assessment of tubulin acetylation requires standardized and well-controlled experimental procedures. Western blotting and immunofluorescence are the most common methods employed.
Key Experiment 1: Western Blotting for Acetylated Tubulin Quantification
This protocol allows for the quantification of changes in the total amount of acetylated α-tubulin relative to the total α-tubulin pool.
-
Cell Lysis:
-
Treat cells with the desired inhibitor (and a vehicle control) for the appropriate time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor (such as 10 µM TSA and 5 mM nicotinamide) to preserve the acetylation state.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Anti-acetylated-α-Tubulin (Lys40) (e.g., clone 6-11B-1)
-
Anti-α-Tubulin (for total tubulin normalization, e.g., clone DM1A)
-
Loading Control (e.g., anti-GAPDH or anti-β-actin)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize the acetylated-tubulin signal to the total α-tubulin signal.
-
Caption: Standard Western Blot Workflow for Tubulin Acetylation.
Key Experiment 2: Immunofluorescence for Visualizing Acetylated Microtubules
This method allows for the visualization of the subcellular localization and morphology of acetylated microtubules.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with inhibitors as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells with pre-warmed PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Alternatively, for better microtubule preservation, fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash 3x with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash 3x with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-acetylated-α-Tubulin and anti-α-Tubulin) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash 3x with PBST.
-
Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash 3x with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Image using a confocal or fluorescence microscope.
-
Conclusion and Recommendations
The choice between a SIRT2 inhibitor and an HDAC inhibitor for tubulin acetylation studies depends entirely on the scientific question.
-
Choose an HDAC6-selective inhibitor (e.g., Tubastatin A) for robust, global induction of tubulin acetylation with high specificity, especially when the goal is to study the general effects of microtubule hyperacetylation without confounding changes in gene expression.[10][14]
-
Choose a SIRT2-selective inhibitor (e.g., a well-characterized compound like NH4-13) when investigating the specific roles of SIRT2 in cellular processes or when studying microtubule subpopulations that are preferentially regulated by SIRT2, such as those in the perinuclear region.[6][7]
-
Use a pan-HDAC inhibitor (e.g., TSA, SAHA) cautiously in tubulin acetylation studies. While effective at increasing acetylated tubulin, their widespread effects on histone acetylation and transcription make it difficult to attribute phenotypic changes solely to microtubule modifications.[8][9] They are more appropriate for studies where broad epigenetic modulation is the goal.
References
- 1. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sirtuin Inhibitors: The Pan-SIRT1/2 Inhibitor Tenovin-6 Versus the Selective SIRT2 Inhibitor NH4-13
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the roles of specific enzymes in cellular processes and for the development of targeted therapeutics. This guide provides a detailed, data-driven comparison of two sirtuin inhibitors: Tenovin-6, a well-established pan-inhibitor of SIRT1 and SIRT2, and NH4-13, a more recently developed selective SIRT2 inhibitor.
This comparison will delve into their mechanisms of action, inhibitory potency and selectivity, and cellular effects, supported by experimental data and detailed protocols. As "Sirt2-IN-13" did not yield specific information in the public domain, this guide will focus on NH4-13 as a representative selective SIRT2 inhibitor for a robust comparative analysis against Tenovin-6.
Mechanism of Action and Cellular Effects
Tenovin-6 was initially identified as an activator of the p53 tumor suppressor protein.[1] Subsequent studies revealed that it exerts its effects through the inhibition of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1] The inhibition of SIRT1 leads to an increase in the acetylation of p53, a key post-translational modification that enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[2][3] Inhibition of SIRT2 by Tenovin-6 results in the hyperacetylation of α-tubulin, a major component of microtubules.[4][5]
In contrast, NH4-13 was designed as a selective inhibitor of SIRT2.[6] Its mechanism of action is primarily centered on the inhibition of SIRT2's deacetylase activity, leading to a more targeted increase in the acetylation of SIRT2 substrates like α-tubulin, with minimal impact on SIRT1-mediated pathways such as p53 deacetylation.[6] This selectivity provides a more precise tool for studying the specific functions of SIRT2.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of Tenovin-6 and NH4-13 against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate greater potency.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| Tenovin-6 | 21[7] | 10[7] | 67[7] | ~2-fold |
| NH4-13 | >50[6] | 0.087[6] | >50[6] | >570-fold |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action of Tenovin-6 and NH4-13, the following diagrams illustrate their primary signaling pathways.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available sirtuin activity assay kits and published methodologies.[8][9]
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin and a NAD synthesis inhibitor like nicotinamide)
-
Tenovin-6 and NH4-13
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in the assay buffer.
-
Add varying concentrations of the inhibitor (Tenovin-6 or NH4-13) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~350 nm excitation and ~460 nm emission).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p53 and α-Tubulin Acetylation
This protocol outlines the general procedure for detecting changes in the acetylation status of p53 and α-tubulin in cultured cells following treatment with sirtuin inhibitors.[5][10][11]
Materials:
-
Cell culture medium and reagents
-
Tenovin-6 and NH4-13
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-acetyl-α-tubulin (Lys40), anti-α-tubulin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Tenovin-6, NH4-13, or vehicle control for the specified duration.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Conclusion
The choice between Tenovin-6 and NH4-13 depends on the specific research question. Tenovin-6, as a pan-SIRT1/2 inhibitor, is a useful tool for studying the combined effects of inhibiting both sirtuins and for its pro-apoptotic effects through p53 activation. However, its lack of selectivity can make it difficult to attribute observed effects solely to SIRT2 inhibition.
NH4-13, with its high selectivity for SIRT2, offers a more precise approach to dissecting the specific roles of SIRT2 in various cellular processes. Its minimal effect on SIRT1 makes it a valuable tool for studying SIRT2-mediated pathways, such as tubulin deacetylation and its impact on microtubule dynamics, without the confounding effects of p53 activation.
For researchers aiming to specifically investigate the function of SIRT2, a selective inhibitor like NH4-13 is the more appropriate choice. For studies where the combined inhibition of SIRT1 and SIRT2 is desired, or for leveraging the p53-activating properties, Tenovin-6 remains a relevant chemical probe. This guide provides the necessary data and protocols to make an informed decision and to design and execute rigorous experiments in the study of sirtuin biology.
References
- 1. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P53 deacetylation assay [bio-protocol.org]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Personal protective equipment for handling Sirt2-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling the research compound Sirt2-IN-13. Given that a specific Safety Data Sheet (SDS) is not publicly available for this novel compound, this document outlines essential precautions and procedures based on best practices for handling potent, small-molecule inhibitors in a laboratory setting. A thorough, substance-specific risk assessment should be conducted by the user before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is paramount due to the unknown toxicological properties. The following personal protective equipment (PPE) is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. | Prevents skin contact. Use a double layer for added protection. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended for handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential for the safe handling and storage of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood or other ventilated enclosure.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to prevent inhalation of any dust. Use appropriate weighing tools that can be easily decontaminated.
-
Solubilization: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Dispose of all contaminated disposables as chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's datasheet for any specific storage temperature recommendations.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All quantities of this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, and any absorbent materials used for cleaning up spills. These items must be collected in a designated, sealed hazardous waste container.
-
Local Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
